Product packaging for Apigenin 7-O-glucuronide(Cat. No.:CAS No. 29741-09-1)

Apigenin 7-O-glucuronide

Cat. No.: B190601
CAS No.: 29741-09-1
M. Wt: 446.4 g/mol
InChI Key: JBFOLLJCGUCDQP-ZFORQUDYSA-N
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Description

Apigenin 7-glucuronide is a member of flavonoids and a glucosiduronic acid.
Apigenin 7-glucuronide has been reported in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O11 B190601 Apigenin 7-O-glucuronide CAS No. 29741-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFOLLJCGUCDQP-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183893
Record name Apigenin 7-glucuronide
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Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29741-09-1
Record name Apigenin 7-O-glucuronide
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Record name Apigenin 7-glucuronide
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Record name Apigenin 7-glucuronide
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Record name 29741-09-1
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Record name APIGENIN 7-O-.BETA.-D-GLUCURONIDE
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Foundational & Exploratory

The Synthesis and Biosynthesis of Apigenin 7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, its poor water solubility and bioavailability present challenges for its development as a therapeutic agent. Glucuronidation, a major phase II metabolic process, is the primary route for the metabolism of apigenin in vivo, leading to the formation of more polar and readily excretable glucuronide conjugates. Apigenin 7-O-glucuronide is one of the main metabolites. Understanding the synthesis and biosynthesis of this specific glucuronide is crucial for researchers in drug metabolism, pharmacokinetics, and natural product chemistry. This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of this compound, its natural biosynthetic pathway in plants, and the signaling pathways that regulate its formation.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants begins with the general phenylpropanoid pathway, which produces the flavonoid backbone, followed by a specific glucuronidation step.

The journey from the amino acid L-phenylalanine to apigenin involves a series of enzymatic reactions. L-phenylalanine is first converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequently, p-coumaroyl-CoA is formed, which serves as a key precursor for the flavonoid pathway[1][2][3]. Chalcone synthase then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase[3]. Finally, flavone synthase acts on naringenin to yield apigenin[3].

Once apigenin is synthesized, the final step in the formation of this compound is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of the apigenin molecule. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT), which utilizes UDP-glucuronic acid (UDPGA) as the sugar donor. In humans, the UGT1A1 and UGT1A9 isoforms have been identified as the primary enzymes responsible for the glucuronidation of apigenin at the 7-position[4]. While the specific plant UGTs may differ, the general mechanism is conserved.

Signaling Pathways Regulating Flavonoid Biosynthesis

The biosynthesis of flavonoids, including apigenin, is a tightly regulated process influenced by various environmental and developmental cues. Light, particularly UV-B radiation, is a potent inducer of flavonoid biosynthesis[1][5]. The UVR8 photoreceptor perceives UV-B, leading to a signaling cascade that ultimately activates the expression of key flavonoid biosynthesis genes through transcription factors like HY5[5]. Other signaling molecules, including plant hormones such as auxins, cytokinins, and jasmonates, also play a role in modulating the expression of genes involved in the phenylpropanoid and flavonoid pathways. The transcriptional regulation is complex, often involving a combination of R2R3-MYB, bHLH, and WD40 proteins that form activation complexes on the promoters of target genes[1].

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glucuronidation Glucuronidation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone + 3x Malonyl-CoA (CHS) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS This compound This compound Apigenin->this compound UGT (UDPGA -> UDP)

Figure 1. Biosynthetic pathway of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves a multi-step process that requires the protection of reactive hydroxyl groups, followed by glycosylation and subsequent deprotection. The Koenigs-Knorr reaction is a classical and widely used method for this purpose[6][7][8].

A general workflow for the chemical synthesis is as follows:

  • Protection of Apigenin: The hydroxyl groups at the 5 and 4'-positions of apigenin are more reactive than the 7-hydroxyl group. Therefore, these need to be selectively protected to ensure that glycosylation occurs at the desired position. This is often achieved using protecting groups like benzyl or silyl ethers.

  • Glycosylation (Koenigs-Knorr Reaction): The protected apigenin is then reacted with a protected glucuronic acid donor, typically a glucuronyl halide such as acetobromo-α-D-glucuronic acid methyl ester. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide acceptor[6][7].

  • Deprotection: Finally, all protecting groups from both the flavonoid and the glucuronic acid moiety are removed to yield the final product, this compound. This is usually accomplished through catalytic hydrogenation (for benzyl groups) or treatment with acid or fluoride ions (for silyl groups), followed by saponification of the methyl ester on the glucuronic acid.

Chemical Synthesis Workflow Apigenin Apigenin Protected Apigenin (5,4'-OH) Protected Apigenin (5,4'-OH) Apigenin->Protected Apigenin (5,4'-OH) Protection Protected this compound Protected this compound Protected Apigenin (5,4'-OH)->Protected this compound Koenigs-Knorr Reaction (Protected Glucuronyl Halide) This compound This compound Protected this compound->this compound Deprotection

Figure 2. Chemical synthesis workflow for this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a more regioselective and environmentally friendly alternative to chemical synthesis. This approach utilizes isolated UDP-glucuronosyltransferases (UGTs) or whole-cell systems engineered to express the desired UGTs.

The key components for the enzymatic synthesis are:

  • Apigenin: The acceptor substrate.

  • UDP-glucuronic acid (UDPGA): The sugar donor.

  • UDP-glucuronosyltransferase (UGT): The biocatalyst. As mentioned, UGT1A1 and UGT1A9 are particularly effective for the 7-position of apigenin[4].

  • Buffer system: To maintain optimal pH and provide necessary cofactors like MgCl2.

The reaction involves the incubation of these components, followed by purification of the product. Whole-cell biotransformation using microorganisms engineered to overexpress both the UGT and the enzymes for UDPGA regeneration can be a cost-effective strategy for larger-scale production.

Enzymatic Synthesis Workflow Apigenin Apigenin Reaction Mixture Reaction Mixture Apigenin->Reaction Mixture Add Substrate Incubation\n(Optimal Temperature & pH) Incubation (Optimal Temperature & pH) Reaction Mixture->Incubation\n(Optimal Temperature & pH) UDPGA UDPGA UDPGA->Reaction Mixture Add Sugar Donor UGT Enzyme UGT Enzyme UGT Enzyme->Reaction Mixture Add Biocatalyst Purification (e.g., HPLC) Purification (e.g., HPLC) Incubation\n(Optimal Temperature & pH)->Purification (e.g., HPLC) Product Formation This compound This compound Purification (e.g., HPLC)->this compound

Figure 3. Enzymatic synthesis workflow for this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and analysis of apigenin glucuronides.

Table 1: Chemical Synthesis Yields for Flavonoid Glycosylation

Reaction TypeFlavonoidGlycosyl DonorPromoter/ConditionsYieldReference
Koenigs-KnorrNaringeninAcetobromo-α-D-glucoseAg2CO380% (monoglucoside)[9]
Koenigs-KnorrQuercetin (protected)Acetobromo-α-D-glucuronic acid methyl esterAg2O, Pyridine52% (glucuronide)[6]
AmmonolysisApigenin-7-O-tetraacetyl-β-D-glucoside30% aq NH3·H2O in CH3OHRoom Temperature72%[10]

Table 2: Kinetic Parameters for UGT-mediated Glucuronidation of Flavonoids

UGT IsoformSubstrateKm (µM)Vmax (nmol/min/mg)CLint (Vmax/Km) (µL/min/mg)Reference
UGT1A1Tectorigenin32.79 ± 4.795.87 ± 0.25180[3]
UGT1A9Tectorigenin16.86 ± 2.966.09 ± 0.27360[3]
UGT1A13-hydroxyflavone---[11]
UGT1A17-hydroxyflavone---[11]
UGT1A14'-hydroxyflavone---[11]

Table 3: HPLC Analysis Parameters for this compound

ParameterValueReference
ColumnC18[12]
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient)[13]
Detection Wavelength335 nm[14]
Limit of Detection (LOD)0.288 µg/mL[12]
Limit of Quantification (LOQ)0.873 µg/mL[12]

Experimental Protocols

Chemical Synthesis of this compound via Koenigs-Knorr Reaction (Generalized Protocol)

This protocol is a generalized procedure based on the principles of the Koenigs-Knorr reaction for flavonoid glucuronidation. Specific amounts and reaction times may require optimization.

Materials:

  • Apigenin

  • Benzyl bromide

  • Potassium carbonate

  • Acetone

  • Acetobromo-α-D-glucuronic acid methyl ester

  • Silver (I) oxide or Silver carbonate

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol

  • Palladium on carbon (10%)

  • Sodium methoxide

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Protection of Apigenin:

    • Dissolve apigenin in anhydrous acetone.

    • Add potassium carbonate and benzyl bromide.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture and evaporate the solvent.

    • Purify the resulting 5,4'-di-O-benzyl-apigenin by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Glycosylation:

    • Dissolve the protected apigenin in anhydrous DCM and pyridine.

    • Add silver (I) oxide and acetobromo-α-D-glucuronic acid methyl ester.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through Celite and wash with DCM.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Deprotection:

    • Dissolve the protected glycoside in a mixture of methanol and ethyl acetate.

    • Add 10% palladium on carbon.

    • Stir the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).

    • Filter the catalyst and evaporate the solvent.

    • Dissolve the residue in anhydrous methanol and add a catalytic amount of sodium methoxide.

    • Stir at room temperature until the deacetylation and ester hydrolysis are complete.

    • Neutralize the reaction with an acidic resin, filter, and evaporate the solvent.

    • Purify the final product, this compound, by preparative HPLC.

Enzymatic Synthesis of this compound using Recombinant UGT1A1

Materials:

  • Apigenin

  • UDP-glucuronic acid (UDPGA)

  • Recombinant human UGT1A1 (commercially available)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin

  • Methanol

  • Acetonitrile

  • Formic acid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.4)

      • 10 mM MgCl2

      • 50 µg/mL alamethicin (to activate the enzyme)

      • Recombinant UGT1A1 (concentration to be optimized, e.g., 0.1-0.5 mg/mL)

      • Apigenin (e.g., 10-100 µM, dissolved in a small amount of DMSO)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding UDPGA (e.g., 1-5 mM).

    • Incubate at 37°C for a specified time (e.g., 30-120 minutes).

  • Termination and Analysis:

    • Terminate the reaction by adding an equal volume of cold methanol or acetonitrile containing 0.1% formic acid.

    • Centrifuge the mixture to precipitate the protein.

    • Analyze the supernatant by HPLC-UV or LC-MS to quantify the formation of this compound.

Extraction and Purification of this compound from Plant Material (e.g., Agrimonia pilosa)

Materials:

  • Dried plant material

  • Aqueous ethanol (e.g., 70-80%)

  • Dichloromethane

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Preparative HPLC system

Procedure:

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with aqueous ethanol using ultrasonication or maceration.

    • Filter the extract and concentrate it under reduced pressure.

  • Liquid-Liquid Extraction (for purification from a complex matrix like a cream):

    • Disperse the extract or formulation in water.

    • Perform liquid-liquid extraction with dichloromethane to remove non-polar compounds.

    • Collect the aqueous phase containing the more polar glucuronide.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the flavonoids with methanol.

    • Evaporate the methanol to dryness.

  • Preparative HPLC Purification:

    • Dissolve the enriched extract in a suitable solvent (e.g., methanol/water).

    • Purify this compound using a preparative HPLC system with a C18 column and a water/acetonitrile gradient containing a small amount of formic acid.

    • Collect the fraction corresponding to the peak of this compound.

    • Lyophilize the collected fraction to obtain the purified compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and biosynthesis of this compound. The biosynthetic pathway in plants is well-established, originating from the phenylpropanoid pathway and culminating in a specific glucuronidation step. The regulation of this pathway is complex, involving intricate signaling networks. For laboratory and industrial production, both chemical and enzymatic synthesis methods are available. While chemical synthesis via the Koenigs-Knorr reaction is a traditional approach, enzymatic synthesis offers a more sustainable and regioselective alternative. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals working on the development and characterization of apigenin and its metabolites for potential therapeutic applications. Further research into optimizing synthesis yields and exploring the full range of biological activities of this compound is warranted.

References

Apigenin 7-O-glucuronide: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide, a significant flavonoid glycoside, has garnered considerable attention within the scientific community for its potential therapeutic properties. This document provides an in-depth technical overview of its natural sources, quantitative occurrence, and the methodologies employed for its extraction, isolation, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence

This compound is distributed across a variety of plant species. Its presence has been identified in several families, including Asteraceae, Lamiaceae, and Rosaceae. The concentration of this compound can vary significantly depending on the plant species, the part of the plant utilized, and geographical and environmental factors.

Quantitative Data on this compound in Various Plant Sources

The following table summarizes the quantitative data available for the occurrence of this compound and related apigenin glycosides in several plant species.

Plant SpeciesFamilyPlant PartCompoundConcentrationReference(s)
Chrysanthemum morifoliumAsteraceaeFlowersApigenin-7-O-glucosideUp to 16.04 mg/g
Cynara scolymus (Globe Artichoke)AsteraceaeHeadsThis compoundMajor apigenin conjugate; total apigenin avg. 4.48 mg/100g FW[1]
Agrimonia pilosaRosaceaeAerial partsThis compound~0.0013% in a cream with 0.1% aqueous ethanol extract[1][2][3]
Scutellaria baicalensisLamiaceaeLeavesApigenin 7-glucuronide~1.5 mg/g DW
Scutellaria barbataLamiaceaeLeavesApigenin 7-glucuronide~0.5 mg/g DW
Scutellaria wrightiiLamiaceaeLeavesApigenin 7-glucuronide~2.0 mg/g DW
Scutellaria altissimaLamiaceaeLeavesApigenin 7-glucuronide~0.8 mg/g DW
Scutellaria parvulaLamiaceaeLeavesApigenin 7-glucuronide~1.2 mg/g DW
Scutellaria racemosaLamiaceaeLeavesApigenin 7-glucuronide~0.3 mg/g DW
Scutellaria tournefortiiLamiaceaeLeavesApigenin 7-glucuronide~0.6 mg/g DW
Antirrhinum majusPlantaginaceae-This compoundPresence confirmed
Phlomis tuberosaLamiaceae-This compoundPresence confirmed
Ruellia tuberosaAcanthaceae-This compoundPresence confirmed
Juglans sigillataJuglandaceaeFruit husksApigenin-7-O-β-D-glucuronidePresence confirmed
Ixeris sonchifoliaAsteraceae-This compoundPresence confirmed
Acanthus ilicifoliusAcanthaceae-Apigenin 7-glucuronidePresence confirmed
Acanthus ebracteatusAcanthaceae-Apigenin 7-glucuronidePresence confirmed
Manilkara zapotaSapotaceaeLeavesApigenin-7-O-β-D-glucuronide methyl esterPresence confirmed[4]
Salvia officinalisLamiaceae-This compoundPresence confirmed

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices typically involve a series of chromatographic and spectroscopic techniques.

General Extraction and Isolation Protocol
  • Sample Preparation: The plant material (e.g., leaves, flowers) is harvested, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent. Methanol or ethanol are commonly used for their ability to dissolve flavonoids. The extraction can be performed at room temperature with agitation or using techniques like sonication or Soxhlet extraction to improve efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between water and immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). Flavonoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

    • Sephadex LH-20 Column Chromatography: This is a common method for separating flavonoids. The column is typically eluted with methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column. A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile is used as the mobile phase. Fractions containing the pure compound are collected.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of the analyte from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set to a wavelength where this compound shows maximum absorbance, which is typically around 335 nm.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of the analyte in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the apigenin aglycone. The final step involves the attachment of a glucuronic acid moiety, a reaction catalyzed by a specific UDP-glucuronosyltransferase (UGT).[5]

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Quantification Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Polar_Fraction Polar Fraction (e.g., Ethyl Acetate) Fractionation->Polar_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Polar_Fraction->Column_Chromatography HPLC_Quantification Analytical HPLC-UV/DAD Quantification Polar_Fraction->HPLC_Quantification Preparative_HPLC Preparative HPLC Column_Chromatography->Preparative_HPLC Pure_Compound Pure Apigenin 7-O-glucuronide Preparative_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Quantitative_Data Quantitative Data HPLC_Quantification->Quantitative_Data

References

A Technical Guide to the Mechanism of Action of Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide (A7G) is a prominent flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is a naturally occurring glucuronide conjugate of apigenin and is recognized as one of its major active metabolites in vivo.[1] Found in sources such as the fruit husks of Juglans sigillata, A7G exhibits a range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties.[2][3][4] Its potential as a therapeutic agent is underscored by its action on critical cellular signaling pathways implicated in numerous disease states. This document provides a comprehensive technical overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate multiple cellular targets and signaling cascades. Its primary mechanisms revolve around the attenuation of inflammatory responses, the direct inhibition of key enzymes, and the induction of cell death in cancerous cells.

Anti-Inflammatory Activity

A significant aspect of A7G's mechanism of action is its potent anti-inflammatory effect, primarily demonstrated in lipopolysaccharide (LPS)-stimulated macrophages.[2][5] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response by activating signaling pathways that lead to the production of pro-inflammatory mediators. A7G intervenes at crucial points in this cascade.

Inhibition of MAPK and AP-1 Signaling: The primary anti-inflammatory mechanism of A7G involves the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[5] In RAW 264.7 macrophages stimulated with LPS, A7G has been shown to inhibit the phosphorylation of both p38 MAPK and Extracellular signal-Regulated Kinase (ERK). This inhibition prevents the subsequent translocation of the transcription factor subunit c-Jun into the nucleus, thereby decreasing AP-1-mediated gene transcription. This cascade ultimately suppresses the expression and release of key inflammatory molecules.

The signaling pathway is illustrated below:

MAPK_AP1_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Cascade MAPK Cascade TLR4->MAPK_Cascade p38 p38 MAPK_Cascade->p38 ERK ERK MAPK_Cascade->ERK cJun c-Jun p38->cJun P ERK->cJun P AP1 AP-1 cJun->AP1 Activation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes Upregulation A7G This compound A7G->p38 Inhibits Phosphorylation A7G->ERK Inhibits Phosphorylation

MAPK/AP-1 signaling pathway inhibition by A7G.

Suppression of Inflammatory Mediators: By inhibiting the MAPK/AP-1 pathway, A7G effectively reduces the production and release of several pro-inflammatory mediators in a dose-dependent manner without affecting cell viability at therapeutic concentrations.[2]

Inflammatory MediatorModel SystemEffect of A7GReference
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cellsSuppressed release
Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 cellsSuppressed release
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 cellsSuppressed release[6]
Inducible Nitric Oxide Synthase (iNOS)LPS-stimulated RAW 264.7 cellsSuppressed mRNA expression
Cyclooxygenase-2 (COX-2)LPS-stimulated RAW 264.7 cellsSuppressed mRNA expression
Broad-Spectrum Enzyme Inhibition

This compound has been identified as an inhibitor of several classes of enzymes, suggesting its potential utility in a wide range of pathological conditions. The inhibitory concentrations (IC50) for key enzymes are summarized below.

Target EnzymeEnzyme ClassIC50 (µM)Pathological RelevanceReference
Matrix Metalloproteinase-13 (MMP-13)Protease0.27Arthritis, Cancer Metastasis[3][7]
Protein Tyrosine Phosphatase 1B (PTP1B)Phosphatase7.14Diabetes, Obesity[3]
Matrix Metalloproteinase-3 (MMP-3)Protease12.87Arthritis, Tissue Degradation[3][7]
Matrix Metalloproteinase-9 (MMP-9)Protease17.52Cancer Invasion, Inflammation[3][7]
Matrix Metalloproteinase-8 (MMP-8)Protease22.39Periodontitis, Inflammation[3][7]
Acetylcholinesterase (AChE)Hydrolase62.96Alzheimer's Disease[3]
Aldose ReductaseOxidoreductase107.1Diabetic Complications[3]
Anticancer and Cytotoxic Activity

A7G demonstrates direct cytotoxic effects against cancer cells. Studies on human colon carcinoma HCT116 cells have shown that A7G is more potent than its parent compound, apigenin, in reducing cell viability and inducing cell death.[4]

Induction of Apoptosis and Necrosis: Treatment of HCT116 cells with A7G leads to a significant induction of necrosis, with a smaller fraction of cells undergoing apoptosis.[4] The apoptotic mechanism appears to be mediated through a p53-dependent pathway, leading to the formation of apoptotic bodies and chromatin condensation.[4] While direct studies on A7G's effect on the PI3K/Akt/mTOR pathway are limited, evidence from its parent compound, apigenin, and the related apigenin-7-O-glucoside strongly suggests that inhibition of this critical cell survival pathway is a likely component of its anticancer mechanism.[8][9]

A proposed pathway for A7G-induced apoptosis is depicted below:

Apoptosis_Pathway A7G This compound p53 p53 Activation A7G->p53 PI3K_Akt PI3K/Akt Pathway (Cell Survival) A7G->PI3K_Akt Inhibits (Proposed) Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito Caspases Caspase Cascade Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis PI3K_Akt->Apoptosis Inhibits

Proposed apoptotic pathway induced by A7G.

Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Anti-Inflammatory Assessment in Macrophages

This protocol describes the workflow for evaluating the anti-inflammatory effects of A7G on RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of A7G (e.g., 12.5 to 100 µM) for 24 hours.[5] MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and after incubation, the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.[5]

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of A7G for 30-60 minutes, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine release, shorter times for signaling studies).[5]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.[2]

  • Cytokine Quantification (ELISA): Levels of TNF-α and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

  • Western Blot Analysis: To assess effects on signaling, LPS-stimulated cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK and p38.[5] Detection is performed using HRP-conjugated secondary antibodies and a chemiluminescence substrate.

  • Gene Expression (RT-qPCR): RNA is extracted from cells, and cDNA is synthesized. Real-time quantitative PCR is performed using specific primers for iNOS, COX-2, and TNF-α to measure changes in mRNA expression levels.[2]

Experimental_Workflow cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis Start RAW 264.7 Cell Culture MTT 1. Cell Viability (MTT) Determine non-toxic dose Start->MTT Pretreat 2. Pre-treat cells with A7G MTT->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Collect 4. Collect Supernatant & Lysates Stimulate->Collect Supernatant_Analysis Supernatant Analysis ELISA 5a. ELISA (TNF-α, PGE2) Collect->ELISA Lysate_Analysis Cell Lysate Analysis Western 5c. Western Blot (p-ERK, p-p38) Collect->Western Griess 5b. Griess Assay (Nitric Oxide) qPCR 5d. RT-qPCR (iNOS, COX-2 mRNA)

Workflow for in vitro anti-inflammatory assessment.
In Vitro Cytotoxicity and Apoptosis Assay

  • Cell Culture and Treatment: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A). Cells are seeded and treated with varying concentrations of A7G for specified time points (e.g., 48 hours).[4]

  • Cell Viability Assay: The MTT assay is performed as described above to determine the IC50 value for cytotoxicity.[4]

  • Apoptosis and Necrosis Quantification: Treated cells are harvested, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[4]

Conclusion

This compound demonstrates a multifaceted mechanism of action, positioning it as a compelling candidate for further drug development. Its ability to concurrently suppress inflammatory signaling through the MAPK/AP-1 axis, inhibit a range of disease-relevant enzymes, and induce cell death in cancer lines highlights its therapeutic potential. Future research should focus on optimizing its pharmacokinetic profile to enhance bioavailability and translating these potent in vitro mechanisms into in vivo efficacy for inflammatory diseases and oncology.

References

An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide, a significant flavonoid glycoside, is a natural bioactive compound found in a variety of plants. It is a derivative of apigenin, a well-studied flavone known for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the attachment of a glucuronic acid moiety to the apigenin backbone at the 7-hydroxyl position. This modification significantly influences its solubility and bioavailability compared to its aglycone counterpart, apigenin.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₂₁H₁₈O₁₁[1][2][3]
Molecular Weight 446.36 g/mol [3][4][5]
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)oxane-2-carboxylic acid[1][3]
Synonyms Apigenin-7-O-β-D-glucuronide, Apigenin 7-glucuronide, Scutellarin A[6]
CAS Number 29741-09-1[5][7]
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Melting Point 347.5 °C[1][8]
Solubility Slightly soluble in water. Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4][9]
Appearance Yellow powder[6]
pKa (strongest acidic) 2.74 (Predicted)[1]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueDataSource(s)
UV-Vis (λmax) 270, 335 nm (in Methanol)[9]
LC-MS (m/z) [M-H]⁻ at 445[3]
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the apigenin and glucuronide moieties.[10]
¹³C NMR (DMSO-d₆, δ ppm) Signals corresponding to the apigenin and glucuronide moieties.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Isolation of this compound from Plant Material

This protocol is a generalized procedure based on methods for isolating flavonoid glycosides from plant sources.

Objective: To isolate and purify this compound from a plant source known to contain this compound (e.g., Ruellia tuberosa, Antirrhinum majus).[6][12]

Materials:

  • Dried and powdered plant material

  • Methanol (MeOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered plant material with 5 L of 80% methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of distilled water and partition successively with n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).

    • Concentrate each fraction using a rotary evaporator. This compound is expected to be enriched in the n-butanol fraction.

  • Column Chromatography:

    • Subject the n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20).

    • Monitor the collected fractions by TLC, visualizing with a UV lamp. Pool fractions showing similar TLC profiles.

  • Further Purification:

    • Subject the enriched fractions to further purification using a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.

    • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

  • Characterization:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as UV-Vis, LC-MS, and NMR.

Synthesis of this compound

This is a representative synthetic route.

Objective: To chemically synthesize this compound.

Materials:

  • Apigenin

  • Acetobromo-α-D-glucuronic acid methyl ester

  • Potassium carbonate (K₂CO₃)

  • Dry acetone

  • Sodium methoxide (NaOMe) in methanol

  • Hydrochloric acid (HCl)

  • Solvents for reaction and purification

Procedure:

  • Glycosylation:

    • Dissolve apigenin (1 mmol) in dry acetone (50 mL).

    • Add acetobromo-α-D-glucuronic acid methyl ester (1.2 mmol) and anhydrous potassium carbonate (3 mmol).

    • Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent.

  • Purification of the Intermediate:

    • Purify the residue by column chromatography on silica gel to obtain the protected apigenin 7-O-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

  • Deacetylation and Saponification:

    • Dissolve the protected intermediate in dry methanol (30 mL).

    • Add a catalytic amount of sodium methoxide solution and stir at room temperature for 6 hours.

    • Neutralize the reaction with a weak acid.

    • Evaporate the solvent and purify the residue to obtain the methyl ester of this compound.

  • Hydrolysis of the Methyl Ester:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add a catalytic amount of dilute HCl and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the methanol and purify the resulting this compound by recrystallization or chromatography.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO measurement

  • PGE₂ ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a blank (no cells).

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance.

  • Prostaglandin E₂ (PGE₂) Measurement:

    • Use the remaining cell culture supernatant to measure PGE₂ levels using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways.

Inhibition of LPS-induced Inflammatory Response

This compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, nitric oxide, and prostaglandin E₂ in LPS-stimulated macrophages.[9] This inhibition is mediated, at least in part, through the downregulation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK Apigenin This compound Apigenin->Inhibition AP1 AP-1 (c-Jun) MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) AP1->Inflammation Inhibition->MAPK

Diagram 1: Inhibition of MAPK/AP-1 signaling by this compound.
Experimental Workflow for Investigating MAPK Pathway Inhibition

The following workflow outlines the key steps to investigate the effect of this compound on the MAPK signaling pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis and Protein Extraction C->D E Western Blot for p-p38, p-ERK, etc. D->E F Data Analysis and Quantification E->F

Diagram 2: Experimental workflow for MAPK pathway analysis.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. This guide provides essential chemical, physical, and biological data, along with detailed experimental protocols, to facilitate further research and development. The provided visualizations of its mechanism of action and experimental workflows offer a clear framework for researchers entering this field. Further investigation into the pharmacokinetics, bioavailability, and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.

References

Apigenin 7-O-glucuronide CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin 7-O-glucuronide, a significant flavonoid and a primary metabolite of apigenin, has garnered considerable attention within the scientific community for its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound, including its chemical identity, biological activities with supporting quantitative data, relevant experimental protocols, and its role in cellular signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is a glycosylated flavonoid, where apigenin is linked to a glucuronic acid moiety at the 7-hydroxy position.

CAS Number: 29741-09-1[1][2][3][4][5][6]

Molecular Formula: C₂₁H₁₈O₁₁[1][3][5][6][7][8]

Molecular Weight: 446.36 g/mol [1][2][3][5][7][9]

IUPAC Name: (2S,3S,4S,5R)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid[1]

Chemical Structure: The structure consists of the apigenin aglycone, a flavone with hydroxyl groups at positions 5 and 4', bonded to a glucuronic acid molecule via an O-glycosidic bond at the C7 position.

Quantitative Biological Activity

This compound exhibits a range of inhibitory activities against various enzymes and inflammatory mediators. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Enzyme Inhibitory Activity of this compound

Target EnzymeIC₅₀ (µM)Reference
Matrix Metalloproteinase-3 (MMP-3)12.87[2][10]
Matrix Metalloproteinase-8 (MMP-8)22.39[2][10]
Matrix Metalloproteinase-9 (MMP-9)17.52[2][10]
Matrix Metalloproteinase-13 (MMP-13)0.27[2][10]
Protein Tyrosine Phosphatase 1B (PTP1B)7.14[10]
Acetylcholinesterase (AChE)62.96[10]
Aldose Reductase107.1[10]

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

Inflammatory MediatorConcentration of this compound (µM)InhibitionReference
Nitric Oxide (NO)100Significant reduction[10]
Prostaglandin E₂ (PGE₂)100Significant reduction[10]
Tumor Necrosis Factor-α (TNF-α)100Significant reduction[9][10]

Experimental Protocols

This section details methodologies for the isolation, characterization, and evaluation of the anti-inflammatory effects of this compound.

Isolation and Purification from Plant Material

A general protocol for the isolation and purification of this compound from plant sources, such as Apium graveolens (celery), is as follows:

  • Extraction: The plant material is dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol.

  • Fractionation: The total extract is then subjected to fractionation using different solvents of increasing polarity.

  • Column Chromatography: The flavonoid-rich fraction is separated using column chromatography, typically with silica gel or Sephadex LH-20, and eluted with a solvent gradient system (e.g., chloroform-methanol).

  • Identification and Characterization: Fractions are monitored by Thin Layer Chromatography (TLC). The fractions containing the compound of interest are combined, and the purified this compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[11]

  • Purity Analysis: The purity of the final compound is assessed using High-Performance Liquid Chromatography (HPLC).[11]

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol is based on the study by Hu et al. (2016) to investigate the anti-inflammatory effects of this compound.[12][13]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 24 hours. Cell viability is then assessed using the MTT assay.[13]

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for a specified time (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E₂ (PGE₂) and TNF-α: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

  • Gene Expression Analysis (RT-PCR): The mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by real-time quantitative PCR.

  • Western Blot Analysis: To investigate the effect on signaling pathways, the phosphorylation status of key proteins such as p38 MAPK and ERK is analyzed by Western blotting using specific antibodies.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response through the inactivation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][12][13]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activation ERK ERK TLR4->ERK Activation cJun c-Jun p38_MAPK->cJun Phosphorylation ERK->cJun Phosphorylation AP1 AP-1 cJun->AP1 Activation Inflammation Pro-inflammatory Cytokine Production (TNF-α, PGE₂, NO) AP1->Inflammation Induces Transcription Apigenin This compound Apigenin->p38_MAPK Inhibition Apigenin->ERK Inhibition

Caption: Inhibition of LPS-induced MAPK/AP-1 signaling by this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and enzyme-inhibitory properties. The data and protocols presented in this guide offer a solid foundation for further research into its therapeutic potential. The elucidated mechanism of action, particularly its interference with the MAPK and AP-1 signaling pathways, highlights its potential for development as a novel agent for treating inflammatory diseases. Further in vivo studies and clinical trials are warranted to fully explore its efficacy and safety profile.

References

In Vitro Anti-Inflammatory Effects of Apigenin 7-O-glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigenin 7-O-glucuronide (A7G) is a naturally occurring flavonoid, a major metabolite of apigenin, found in various plants, including the fruit husks of Juglans sigillata and the leaves of Manilkara zapota.[1][2] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant and anti-complement properties.[1] Notably, emerging in vitro evidence highlights its potent anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the in vitro anti-inflammatory mechanisms of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular targets, summarize key quantitative data, and provide detailed experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have elucidated the primary mechanisms through which this compound exerts its anti-inflammatory effects. The compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4] This suppression is achieved through the modulation of critical intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound's anti-inflammatory activity is significantly linked to its ability to inactivate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] A7G has been shown to inhibit this process, thereby downregulating the expression of NF-κB target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6]

Simultaneously, A7G inhibits the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), key components of the MAPK pathway.[1][6] The MAPK pathway plays a crucial role in regulating the expression of inflammatory mediators. By inhibiting p38 and ERK, A7G suppresses the activation of the transcription factor activator protein-1 (AP-1), which further contributes to the reduced expression of inflammatory genes.[1]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, demonstrating the dose-dependent inhibitory effects of this compound and its methyl ester derivative on inflammatory markers.

Table 1: Inhibition of Inflammatory Mediators by this compound (A7G)

Cell LineStimulantMediatorA7G Concentration% Inhibition / EffectReference
RAW 264.7LPSNitric Oxide (NO)1 µg/mL30.7%[4]
10 µg/mL97.1% (maximum effect)[4]
100 µMInhibition observed[7]
RAW 264.7LPSTNF-α5 µg/mL26.2%[4]
10 µg/mL83.8%[4]
100 µMInhibition observed[7]
RAW 264.7LPSProstaglandin E2 (PGE2)100 µMInhibition observed[7]

Table 2: Inhibitory Effects of this compound Methyl Ester on Inflammatory Enzymes and Cytokines

TargetMetricConcentrationValueReference
COX-2 ActivityIC5042.55 µg/mL[8]
5-LOX ActivityIC5040.11 µg/mL[3]
TNF-α ProductionInhibition50 µg/mLSignificant[3]
100 µg/mLSignificant[3]
IL-1β ProductionInhibition50 µg/mLSignificant[3][9]
100 µg/mLSignificant[3][9]
COX-2 Gene Expression (MCF-7)Fold Decrease50 µg/mL-2.5[10]
100 µg/mL-10.31[10]

Table 3: Inhibitory Activity of this compound on Various Enzymes

EnzymeIC50 Value (µM)Reference
Matrix Metalloproteinase-3 (MMP-3)12.87[7]
Matrix Metalloproteinase-8 (MMP-8)22.39[7]
Matrix Metalloproteinase-9 (MMP-9)17.52[7]
Matrix Metalloproteinase-13 (MMP-13)0.27[7]
Protein Tyrosine Phosphatase 1B (PTP1B)7.14[7]
Acetylcholinesterase (AChE)62.96[7]
Aldose Reductase107.1[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

General Experimental Workflow

The typical workflow for assessing the anti-inflammatory properties of a compound like A7G in vitro involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent analysis of various inflammatory markers and signaling pathways.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in 96-well or 6-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysates stimulation->cell_lysate mtt MTT Assay (Viability) stimulation->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, Cytokines) supernatant->elisa western Western Blot (Signaling Proteins) cell_lysate->western

General experimental workflow for in vitro anti-inflammatory assays.
Cell Culture and LPS Stimulation

RAW 264.7 macrophages are a commonly used cell line for in vitro inflammation studies.

  • Culture Medium: Prepare complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

  • Cell Culture: Culture RAW 264.7 cells in the complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 96-well plates (for viability and colorimetric assays) or 6-well plates (for protein and RNA extraction) at an appropriate density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.[12]

  • Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with lipopolysaccharide (LPS) (e.g., 1-2 µg/mL) for 12-24 hours to induce an inflammatory response.[13][14]

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[15][16]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[15][17]

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[16][18]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[16][18]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[18]

    • Incubate for an additional 4 hours at 37°C or overnight.[16][18]

    • Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[17]

Nitric Oxide (NO) Measurement (Griess Assay)

NO production is a hallmark of inflammation, and its levels in the cell culture supernatant can be quantified by measuring its stable metabolite, nitrite, using the Griess reaction.[19][20]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[19][20]

  • Protocol:

    • Collect 50-150 µL of cell culture supernatant from each well.[12][21]

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).[12][19]

    • Incubate at room temperature for 10-15 minutes, protected from light.[12][19]

    • Measure the absorbance at 540 nm.[12][19]

    • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.[12]

Cytokine and PGE2 Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.[22][23]

  • Principle: A sandwich ELISA uses a capture antibody coated on the plate to bind the target protein. A second, biotinylated detection antibody binds to a different epitope on the protein. Streptavidin-HRP and a substrate are then used for colorimetric detection.[22][24]

  • General Protocol:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[24]

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).[24]

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Quantify the protein concentration based on the standard curve.[25][26]

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, such as the phosphorylation status of IκBα, p65, p38, and ERK.

  • Protocol:

    • Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[27]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins based on molecular weight by running 40 µg of total protein per lane on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T to prevent non-specific antibody binding.[27]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) overnight at 4°C.[27]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[28]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and the proposed points of inhibition by this compound.

NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_trans p65/p50 Translocation IkBa_deg->NFkB_trans Nucleus Nucleus NFkB_trans->Nucleus Gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_exp A7G This compound A7G->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
MAPK/AP-1 Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38_p p-p38 MAPKKK->p38_p ERK_p p-ERK MAPKKK->ERK_p cJun_trans c-Jun Translocation p38_p->cJun_trans ERK_p->cJun_trans Nucleus Nucleus cJun_trans->Nucleus AP1 AP-1 Activation Gene_exp Pro-inflammatory Gene Expression AP1->Gene_exp Nucleus->AP1 A7G This compound A7G->p38_p Inhibits Phosphorylation A7G->ERK_p Inhibits Phosphorylation

Inhibition of the MAPK/AP-1 pathway by this compound.

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress the production of a wide range of inflammatory mediators by targeting the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. The data consistently show a dose-dependent effect, providing a solid foundation for further investigation.

Future research should focus on several key areas. Firstly, expanding the range of cell types and inflammatory stimuli will help to determine the broader applicability of A7G's effects. Secondly, in vivo studies are essential to validate these in vitro findings and to assess the compound's bioavailability, pharmacokinetics, and efficacy in animal models of inflammatory diseases.[1] Finally, structure-activity relationship studies could identify even more potent derivatives of A7G, paving the way for the development of next-generation anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for the HPLC-DAD Analysis of Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-glucuronide is a significant flavonoid metabolite found in various plant species and is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Analytical Method

The following HPLC-DAD method is recommended for the quantitative analysis of this compound.

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-30 min: 10% to 25% B30-40 min: 25% to 10% B40-50 min: Hold at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 335 nm
Method Validation Summary

The following table summarizes the validation parameters for a similar HPLC-DAD method for the quantification of this compound.[1]

Validation ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.288 µg/mL[1]
Limit of Quantification (LOQ) 0.873 µg/mL[1]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from the LOQ to the upper limit of the linear range.

Protocol 2: Sample Preparation from Plasma (Liquid-Liquid Extraction)

This protocol is adapted from methods for similar flavonoid glucuronides.

  • Plasma Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes to separate the plasma.

  • Acidification: To enhance the stability of the glucuronide, acidify the plasma sample by adding 10 µL of 1 M perchloric acid or metaphosphoric acid per 100 µL of plasma.

  • Internal Standard: Add an appropriate internal standard (e.g., baicalin) to the plasma sample.

  • Extraction:

    • To 200 µL of the acidified plasma sample, add 800 µL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

  • Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.

G cluster_sample_prep Plasma Sample Preparation Workflow plasma Collect Plasma acidify Acidify Plasma (e.g., perchloric acid) plasma->acidify is Add Internal Standard acidify->is lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC recon->inject

Caption: Workflow for Plasma Sample Preparation.

Protocol 3: Stability Testing of this compound in Plasma

To ensure the integrity of the analytical results, the stability of this compound in plasma should be evaluated under various conditions.

  • Freeze-Thaw Stability:

    • Prepare quality control (QC) samples at low, medium, and high concentrations in plasma.

    • Analyze one set of QC samples immediately (baseline).

    • Subject the remaining sets to three freeze-thaw cycles (-20°C or -80°C to room temperature).

    • Analyze the QC samples after each cycle and compare the results to the baseline. A deviation of ≤15% is generally acceptable.

  • Short-Term (Bench-Top) Stability:

    • Prepare QC samples and leave them at room temperature for specific durations (e.g., 0, 2, 4, 8, and 24 hours).

    • Analyze the samples at each time point and compare the results to the baseline.

  • Long-Term Stability:

    • Prepare QC samples and store them at -20°C and -80°C.

    • Analyze the samples at various time points (e.g., 1, 3, and 6 months).

    • Compare the results to the baseline to determine the long-term stability. Studies on other glucuronides suggest that storage at -80°C provides better stability for long-term storage.

G cluster_stability Stability Testing Protocol cluster_ft Freeze-Thaw Stability cluster_st Short-Term Stability cluster_lt Long-Term Stability prep_qc Prepare QC Samples (Low, Mid, High) ft_baseline Analyze Baseline prep_qc->ft_baseline st_baseline Analyze Baseline prep_qc->st_baseline lt_baseline Analyze Baseline prep_qc->lt_baseline ft_cycle1 1st Cycle (-20°C/RT) ft_baseline->ft_cycle1 ft_cycle2 2nd Cycle (-20°C/RT) ft_cycle1->ft_cycle2 ft_cycle3 3rd Cycle (-20°C/RT) ft_cycle2->ft_cycle3 ft_analyze Analyze & Compare ft_cycle3->ft_analyze st_2h 2h @ RT st_baseline->st_2h st_4h 4h @ RT st_2h->st_4h st_8h 8h @ RT st_4h->st_8h st_analyze Analyze & Compare st_8h->st_analyze lt_1m 1 Month @ -80°C lt_baseline->lt_1m lt_3m 3 Months @ -80°C lt_1m->lt_3m lt_6m 6 Months @ -80°C lt_3m->lt_6m lt_analyze Analyze & Compare lt_6m->lt_analyze

Caption: Logical Flow of the Stability Testing Protocol.

Data Analysis and System Suitability

  • Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-concentration standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination or degradationWash the column with a strong solvent (e.g., isopropanol); Replace the column if necessary.
Inappropriate mobile phase pHEnsure the mobile phase pH is correctly adjusted.
Variable Retention Times Fluctuation in pump pressure or temperatureCheck the HPLC system for leaks; Ensure the column oven is maintaining a stable temperature.
Low Recovery Inefficient extractionOptimize the liquid-liquid extraction procedure (e.g., solvent-to-sample ratio, vortexing time).
Degradation of the analyteEnsure proper sample handling and storage conditions as determined by stability studies.
Interfering Peaks Matrix effectsEmploy a more selective sample preparation method (e.g., solid-phase extraction).
Contaminated glassware or solventsUse high-purity solvents and thoroughly clean all glassware.

Conclusion

The provided HPLC-DAD method and protocols offer a robust framework for the reliable quantification of this compound in various matrices. Adherence to the detailed experimental procedures and validation guidelines is essential for obtaining accurate and reproducible results, which are fundamental for advancing research and development in the fields of pharmacology and natural product chemistry.

References

Application Note & Protocol: Quantification of Apigenin 7-O-glucuronide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a widely distributed flavonoid in plants, exhibits numerous pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Following administration, apigenin is extensively metabolized, with glucuronidation being a primary pathway. Apigenin 7-O-glucuronide is a major metabolite, and its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed LC-MS/MS method for the sensitive and selective quantification of this compound. Glucuronidation is a major metabolic route for flavonoids, but quantifying these glucuronides in biological samples, especially bile, can be difficult due to signal suppression from bile acids.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of this compound in rat plasma and bile.

Table 1: Calibration Curve Parameters

MatrixAnalyteCalibration Range (nM)Correlation Coefficient (r²)
BloodThis compound1.56 - 4000.0≥ 0.98
BileThis compound10.0 - 5000.0≥ 0.98

Table 2: Precision and Accuracy

MatrixAnalyteQC Concentration (nM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Goat SerumApigenin 7-glucosideLow, Medium, High1.22 - 14.51.22 - 14.50.147 - 14.6

Note: Data for this compound precision and accuracy was not explicitly available in the provided search results. The data for a similar compound, Apigenin 7-glucoside, is presented as a reference.[3]

Table 3: Recovery and Matrix Effect

MatrixAnalyteQC ConcentrationRecovery (%)Matrix Effect (%)
BloodThis compoundLow, Medium, High> 85< 20
BileThis compoundLow, Medium, High> 85< 20

Table 4: Limits of Detection and Quantification

MatrixAnalyteLLOQ (nM)
BloodThis compound1.56
BileThis compound10.0
Goat SerumApigenin 7-glucoside0.5 ng/mL

Experimental Protocols

A robust and sensitive UPLC-MS/MS method has been developed for the simultaneous quantification of apigenin and its metabolite, this compound.[4]

1. Materials and Reagents

  • This compound standard (purity ≥ 98%)

  • Internal Standard (IS), e.g., Rutin or other suitable compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Control rat plasma and bile

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1.0 mM): Prepare stock solutions of this compound and the IS in a 1:1 (v/v) mixture of water and acetonitrile containing 0.1% formic acid.[1]

  • Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.[1]

3. Sample Preparation

  • Plasma/Blood Samples (Protein Precipitation):

    • To 50 µL of plasma/blood, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Bile Samples (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Dilute 20 µL of bile sample with 180 µL of water containing the internal standard.

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system. This SPE procedure can remove over 90% of interfering bile acids.[2]

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Resteck HPLC column (50 mm × 2.1 mm, 1.7 μm) or equivalent C18 column.[1]

    • Mobile Phase A: 0.1% formic acid in water or 2.5 mM ammonium acetate (pH 7.4) in water.[1][4]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C.

    • Gradient Elution:

      Time (min) % A % B
      0.0 95 5
      2.0 5 95
      3.0 5 95
      3.1 95 5

      | 5.0 | 95 | 5 |

  • Mass Spectrometry (MS/MS):

    • Instrument: AB Sciex 5500 QTrap or a similar triple quadrupole mass spectrometer.[2]

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The MS/MS spectrum shows a precursor ion at m/z 447.0.[1] A common fragmentation is the loss of the glucuronic acid unit (-176 Da).[1]

      • Internal Standard (Rutin): To be determined based on the selected IS.

    • Key MS Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Bile) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Plasma) add_is->protein_precip Plasma spe Solid Phase Extraction (Bile) add_is->spe Bile evap_recon Evaporation & Reconstitution protein_precip->evap_recon spe->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lloq LLOQ method_validation->lloq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters for method validation.

References

Application Notes and Protocols for the Isolation and Purification of Apigenin 7-O-glucuronide from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin 7-O-glucuronide is a significant flavonoid glycoside found in a variety of plants, including parsley (Petroselinum crispum), celery (Apium graveolens), and chamomile. It is recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] The growing interest in its therapeutic potential necessitates robust and efficient methods for its isolation and purification from complex plant matrices. This document provides detailed application notes and standardized protocols for the successful extraction, separation, and purification of this compound.

Data Presentation

Table 1: Plant Sources and Extraction Solvents for this compound
Plant SpeciesPart UsedExtraction SolventReference
Petroselinum crispum (Parsley)Aerial partsMethanol[4][5]
Apium graveolens (Celery)SeedsMethanol[4][5]
Agrimonia pilosa-Aqueous Ethanol[6][7][8]
Juglans sigillata (Walnut)Fruit husks-[1][2]
Chrysanthemum morifoliumFlowers-[9][10][11]
Elsholtzia splendensAerial biomass60% Ethanol[12]
Table 2: Chromatographic Conditions for Purification of this compound
Chromatographic MethodStationary PhaseMobile PhaseFlow RateDetectionReference
Column ChromatographySephadex LH-2080% Methanol1.0 mL/minTLC with 80:20 Chloroform:Methanol[4]
Preparative HPLCVenusil ASB C18 (250 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient)4.73 mL/min327 nm[9][11]
HPLC-DADYoungJin Biochrom INNO-P C18 (150 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Phosphoric Acid (gradient)1.0 mL/min335 nm[7]
HPLC/ESI-MSZorbax SB C18 (250 x 4.6 mm, 5 µm)Acetonitrile/Water (gradient)1.0 mL/min230 nm[12]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes a general method for obtaining a crude extract enriched with this compound.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., aerial parts of Petroselinum crispum) at room temperature.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.
  • Perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
  • This compound, being a polar glycoside, is expected to be concentrated in the n-butanol fraction.[4][5]
  • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of this compound from the n-butanol fraction using Sephadex LH-20 column chromatography.[4]

1. Column Preparation:

  • Prepare a slurry of Sephadex LH-20 in 80% methanol.
  • Pack a glass column (e.g., 100 cm height x 1 cm diameter) with the slurry.
  • Equilibrate the column by washing with at least two column volumes of 80% methanol.

2. Sample Loading and Elution:

  • Dissolve the dried n-butanol fraction in a minimal amount of 80% methanol.
  • Carefully load the sample onto the top of the column.
  • Elute the column with 80% methanol at a flow rate of 1.0 mL/min.

3. Fraction Collection and Analysis:

  • Collect fractions of a defined volume (e.g., 5 mL).
  • Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (80:20).
  • Spot the collected fractions and a standard of this compound on a TLC plate.
  • Visualize the spots under UV light.
  • Pool the fractions containing the compound of interest based on the TLC profile.

4. Final Purification:

  • The pooled fractions can be further purified by re-chromatography on a Sephadex LH-20 column or by using preparative HPLC for higher purity.[4][9][11]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the analytical quantification and purity assessment of the isolated this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]
  • Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile.[7]
  • 0-30 min: 10% to 25% B
  • 30-40 min: 25% to 10% B
  • 40-50 min: 10% B (isocratic)
  • Flow Rate: 1.0 mL/min.[7]
  • Column Temperature: 30°C.[7]
  • Injection Volume: 10 µL.[7]
  • Detection Wavelength: 335 nm.[7]

2. Sample and Standard Preparation:

  • Prepare a stock solution of the purified this compound in methanol.
  • Prepare a series of standard solutions of known concentrations for calibration.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak for this compound by comparing the retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Quantify the amount of this compound in the purified sample using the regression equation from the calibration curve.

Visualizations

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis and Identification plant_material Dried Plant Material extraction Maceration with 80% Methanol plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction column_chromatography Sephadex LH-20 Column Chromatography n_butanol_fraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions final_purification Preparative HPLC pooled_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound hplc_analysis HPLC-UV/DAD Analysis pure_compound->hplc_analysis nmr_ms_analysis NMR and MS for Structural Elucidation pure_compound->nmr_ms_analysis

Caption: Experimental workflow for the isolation and purification of this compound.

G lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk ap1 AP-1 mapk->ap1 inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) ap1->inflammatory_cytokines apigenin This compound apigenin->mapk apigenin->ap1

Caption: Inhibitory effect of this compound on the LPS-induced MAPK/AP-1 signaling pathway.

References

Application Notes & Protocols: Cell-Based Assays for Evaluating Apigenin 7-O-glucuronide Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigenin 7-O-glucuronide (A7G) is a naturally occurring flavonoid found in various plants, recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] As a key metabolite of apigenin, A7G is a compound of significant interest for therapeutic development. These application notes provide detailed protocols for cell-based assays to quantitatively assess the biological activity of A7G, tailored for researchers in pharmacology, cell biology, and drug discovery.

Evaluation of Anti-inflammatory Activity

A7G has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways in immune cells.[1] A common model involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to mimic an inflammatory response. Key markers for evaluation include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][3]

Data Summary: Anti-inflammatory Effects of A7G

The following table summarizes the inhibitory effects of this compound on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Cell LineMediatorA7G Concentration (µM)Observed EffectReference
RAW 264.7Nitric Oxide (NO)100Significant Inhibition[3]
RAW 264.7Prostaglandin E2 (PGE2)100Significant Inhibition[3]
RAW 264.7TNF-α10, 50, 100Dose-dependent Inhibition[1]
RAW 264.7iNOS mRNA10, 50, 100Dose-dependent Suppression[1]
RAW 264.7COX-2 mRNA10, 50, 100Dose-dependent Suppression[1]
Signaling Pathway Visualization

A7G is known to inhibit the inflammatory response by targeting the MAPK and AP-1 signaling pathways.[1][4]

LPS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK) TLR4->MAPK Activates AP1 AP-1 (c-Jun) MAPK->AP1 Activates Translocation A7G This compound A7G->MAPK Inhibits Phosphorylation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->ProInflammatory_Genes Induces Transcription ProInflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) ProInflammatory_Genes->ProInflammatory_Mediators Leads to Production

Caption: A7G inhibits LPS-induced inflammation via the MAPK/AP-1 pathway.

Experimental Workflow

Anti_Inflammatory_Workflow A 1. Seed RAW 264.7 Cells (e.g., 1x10^5 cells/well) B 2. Pre-treat with A7G (Various Concentrations) A->B C 3. Induce Inflammation (e.g., 1 µg/mL LPS) B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Analyze Mediators E->F G Nitric Oxide (NO) (Griess Assay) F->G Assay H Cytokines (TNF-α, IL-6) (ELISA) F->H Assay

Caption: Workflow for screening the anti-inflammatory activity of A7G.

Protocols

Protocol 1.4.1: Cell Viability Assay (MTT) Purpose: To determine the non-cytotoxic concentration range of A7G.

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[4]

  • Treatment : Replace the medium with fresh medium containing various concentrations of A7G (e.g., 12.5, 25, 50, 100 µM) and incubate for 24 hours.[4]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[4][5]

  • Solubilization : Carefully aspirate the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]

Protocol 1.4.2: Nitric Oxide (NO) Measurement (Griess Assay)

  • Cell Treatment : Seed RAW 264.7 cells and treat with A7G and LPS as described in the workflow (1.3).

  • Sample Collection : After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction : In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development : Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement : Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

Protocol 1.4.3: Cytokine Measurement (ELISA)

  • Cell Treatment : Seed RAW 264.7 cells and treat with A7G and LPS as described in the workflow (1.3).

  • Sample Collection : After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure : Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatants using commercially available ELISA kits (e.g., from Affymetrix, BioLegend) according to the manufacturer's protocol.[8][9] The general steps involve coating the plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Measurement : Read the absorbance at 450 nm and determine cytokine concentrations from a standard curve.[8]

Evaluation of Anti-Cancer Activity

A7G and its analogs have demonstrated anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and halting the cell cycle in various cancer cell lines.[6][10][11]

Data Summary: Anti-Cancer Effects

The table below summarizes the cytotoxic and pro-apoptotic effects of A7G and its related glucoside form on different cancer cell lines.

CompoundCell LineAssayKey Finding (IC₅₀ / Effect)Reference
Apigenin-7-O-glucosideHCT116 (Colon)MTT15 µM[6]
Apigenin-7-O-glucosideHeLa (Cervical)MTT47.26 µM (at 48h)[11]
Apigenin-7-O-glucosideA549 (Lung)ProliferationDose-dependent suppression[10]
Apigenin-7-O-glucosideH1975 (Lung)ProliferationDose-dependent suppression[10]
Apigenin-7-O-glucosideHCT116 (Colon)Annexin V/PI17.5% necrosis at IC₅₀[6]
Apigenin-7-O-glucosideHeLa (Cervical)Flow CytometryG0/G1 phase arrest[11]
Signaling Pathway Visualization

A key mechanism for the anti-cancer effect of A7G involves the inhibition of the pro-survival PI3K/Akt/mTOR pathway.[10][12]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival A7G This compound A7G->PI3K Inhibits A7G->Akt Inhibits Anti_Cancer_Workflow A 1. Seed Cancer Cells (e.g., HCT116, A549) B 2. Treat with A7G (Dose-Response) A->B C 3. Incubate for 24-72h B->C D 4. Harvest & Analyze Cells C->D E Cell Viability (MTT Assay) D->E Analyze F Apoptosis (Annexin V/PI Staining) D->F Analyze G Cell Cycle (PI Staining) D->G Analyze ROS_Workflow A 1. Seed Cells (e.g., A549) B 2. Treat with A7G A->B C 3. Induce Oxidative Stress (Optional, e.g., H₂O₂) B->C D 4. Load with DCFH-DA Probe C->D E 5. Incubate for 30 min D->E F 6. Measure Fluorescence E->F

References

Application Notes and Protocols for Apigenin 7-O-glucuronide in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention in cancer research for its pro-apoptotic, anti-inflammatory, and anti-proliferative properties.[1][2] However, its therapeutic application is often limited by poor bioavailability.[3][4] Apigenin 7-O-glucuronide (A7G), a major metabolite of apigenin, exhibits improved stability and has demonstrated potential as a natural prodrug, offering enhanced systemic exposure to apigenin.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer research, summarizing key findings and methodologies from preclinical studies.

Data Presentation

In Vitro Cytotoxicity of Apigenin and its Glucoside Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of apigenin and its glucosides in various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Citation
Apigenin-7-O-glucoside (AGL)HeLaCervical Cancer47.2648[5]
ApigeninHCT116Colon Cancer6248[6]
Apigenin-7-O-glucoside (AP7Glu)HCT116Colon Cancer1548[6]
ApigeninA549Lung CarcinomaVaries (25-200 µM tested)Not specified[7]
ApigeninH1975Non-small cell lung cancerVaries (25-200 µM tested)Not specified[7]
ApigeninMCF-7Breast CancerDose-dependent cytotoxicity observedNot specified[8]
Effects on Matrix Metalloproteinases (MMPs)

Apigenin-7-O-glucuronide has been shown to inhibit the activity of various Matrix Metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.[9]

MMP TargetIC50 Value (µM)Citation
MMP-312.87[9]
MMP-822.39[9]
MMP-917.52[9]
MMP-130.27[9]
Anti-inflammatory Activity

Apigenin-7-O-glucuronide demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators.

MediatorCell LineInhibitionConcentrationCitation
Tumor Necrosis Factor-alpha (TNF-α)RAW264.7 Macrophages26.2%5 µg/mL[10]
Tumor Necrosis Factor-alpha (TNF-α)RAW264.7 Macrophages83.8%10 µg/mL[10]
Nitric Oxide (NO)RAW264.7 MacrophagesSignificant reduction100 µg/mL (extract)[10]

Key Signaling Pathways Modulated by Apigenin and its Derivatives

Apigenin and its glucuronide and glucoside derivatives exert their anti-cancer effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. These include the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.[1][11][12][13]

Signaling_Pathways cluster_0 This compound A7G Apigenin 7-O-glucuronide PI3K PI3K/Akt/mTOR A7G->PI3K Inhibits MAPK MAPK/ERK A7G->MAPK Inhibits JAK_STAT JAK/STAT A7G->JAK_STAT Inhibits NFkB NF-κB A7G->NFkB Inhibits Apoptosis ↑ Apoptosis PI3K->Apoptosis Proliferation ↓ Proliferation PI3K->Proliferation MAPK->Proliferation Metastasis ↓ Metastasis MAPK->Metastasis JAK_STAT->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Major signaling pathways inhibited by this compound leading to anti-cancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (A7G) stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • Prepare serial dilutions of A7G in the complete growth medium from the stock solution. The final concentration of DMSO should be less than 1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of A7G. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3.5 to 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cells treated with A7G

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of A7G (e.g., IC50 value) for a specified time (e.g., 48 hours).[6]

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[6]

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with A7G

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with A7G for the desired time and concentration.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[7]

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for injection

  • This compound formulation for administration (e.g., in corn oil)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer A7G to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a specified dose and frequency. The control group receives the vehicle.[14]

  • Measure tumor volume with calipers every few days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

InVivo_Workflow A Inject cancer cells into mice B Allow tumor growth A->B C Randomize into groups B->C D Administer this compound or vehicle C->D E Monitor tumor growth D->E F Euthanize and excise tumors E->F G Analyze tumor tissue F->G

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

This compound presents a promising avenue for cancer research, potentially overcoming the bioavailability limitations of its parent compound, apigenin. The protocols and data presented here provide a foundational framework for investigating its anti-cancer efficacy and mechanisms of action. Further research, including more extensive in vivo studies and exploration of combination therapies, is warranted to fully elucidate its therapeutic potential.

References

Application of Apigenin 7-O-glucuronide in neuroprotective studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigenin 7-O-glucuronide (A7G) is a major metabolite of apigenin, a naturally occurring flavonoid found in various plants and herbs.[1] Emerging research has highlighted its potential as a potent neuroprotective agent, demonstrating efficacy in preclinical models of neurodegenerative diseases and ischemic stroke.[2][3] Its biological activities, including antioxidant and anti-inflammatory properties, make it a compelling candidate for further investigation in the field of neuroscience and drug development.[1][4] A7G and its derivatives have been shown to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutics.[2][5] These notes provide an overview of the application of A7G and its related compounds in neuroprotective studies, summarizing key findings and detailing relevant experimental protocols.

Mechanism of Action

This compound and its acylated derivatives exert neuroprotective effects through multiple signaling pathways, primarily by mitigating oxidative stress and inflammation.

  • Antioxidant Pathways: A key mechanism involves the activation of the Nrf2 (NF-E2-related factor 2) pathway. One studied derivative, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG), promotes the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), which in turn leads to the nuclear translocation of Nrf2.[3][6] Activated Nrf2 upregulates the expression of endogenous antioxidant enzymes, combating oxidative damage.[3][6] Additionally, APG has been shown to increase the levels of Manganese Superoxide Dismutase (Mn-SOD) through a STAT3 phosphorylation-dependent mechanism, further enhancing the cellular antioxidant defense system.[2][7]

  • Anti-inflammatory Pathways: A7G demonstrates significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9] This is achieved by suppressing the activation of MAPK and AP-1 signaling pathways.[4][9][10] By downregulating these inflammatory cascades, A7G helps to reduce neuroinflammation, a common pathological feature in many neurological disorders.

Apigenin_7_O_glucuronide_Signaling_Pathways cluster_0 Antioxidant Pathway (APG) cluster_1 Anti-inflammatory Pathway (A7G) cluster_2 Antioxidant Pathway (APG) APG Apigenin Derivative (APG) PI3K PI3K APG->PI3K pGSK p-GSK-3β (Ser9) PI3K->pGSK Inactivates Nrf2 Nrf2 Activation (Nuclear Translocation) pGSK->Nrf2 Antioxidant_Response Upregulation of Antioxidant Enzymes Nrf2->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection A7G This compound (A7G) MAPK_AP1 MAPK / AP-1 Signaling A7G->MAPK_AP1 Inhibits LPS LPS Stimulus LPS->MAPK_AP1 Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α) MAPK_AP1->Inflammation APG2 Apigenin Derivative (APG) pSTAT3 p-STAT3 APG2->pSTAT3 MnSOD Mn-SOD Upregulation pSTAT3->MnSOD MnSOD->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation cell_culture 1. Cell Culture (e.g., PC12, Primary Neurons) ogd_model 2. OGD/R Injury Model cell_culture->ogd_model a7g_treatment_vitro 3. A7G Treatment ogd_model->a7g_treatment_vitro vitro_assays 4. Cellular Assays (Viability, LDH, Apoptosis) a7g_treatment_vitro->vitro_assays western_blot 5. Western Blot (p-GSK-3β, Nrf2, etc.) vitro_assays->western_blot animal_model 6. Animal Model (e.g., Rat MCAO) western_blot->animal_model Proceed to In Vivo based on promising results a7g_treatment_vivo 7. A7G Administration (e.g., 50 mg/kg) animal_model->a7g_treatment_vivo behavioral_tests 8. Neurological Scoring a7g_treatment_vivo->behavioral_tests histology 9. Histological Analysis (Infarct Volume) behavioral_tests->histology

References

Application Notes and Protocols for the Formulation of Apigenin 7-O-glucuronide to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigenin, a widely occurring natural flavonoid, has garnered significant attention for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. Apigenin 7-O-glucuronide (A7G) is a major metabolite of apigenin and is also found naturally in some plants.[1][2] While A7G exhibits greater stability in simulated intestinal fluid compared to apigenin, its inherent physicochemical properties still present challenges for achieving optimal systemic exposure. Interestingly, studies suggest that A7G may act as a natural prodrug, leading to higher systemic levels of the active aglycone, apigenin, upon oral administration. This highlights the potential of formulating A7G to further enhance the overall bioavailability of apigenin.

This document provides detailed application notes and protocols for the formulation of this compound, drawing upon established strategies for improving the bioavailability of its parent compound, apigenin. The methodologies described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Data

Effective formulation development requires a thorough understanding of the physicochemical and pharmacokinetic properties of the active pharmaceutical ingredient. The following tables summarize key data for this compound and its aglycone, apigenin.

Table 1: Physicochemical Properties

PropertyThis compoundApigenin
Molecular Formula C₂₁H₁₈O₁₁C₁₅H₁₀O₅
Molecular Weight 446.36 g/mol 270.24 g/mol
Water Solubility Slightly soluble1.35 µg/mL
LogP (predicted) 1.32.6
pKa (strongest acidic) 3.16.8

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterApigenin (from Apigenin)Apigenin (from A7G)This compound (from A7G)
Dose 50 mg/kg50 mg/kg50 mg/kg
Cmax (ng/mL) 33.7 ± 11.288.3 ± 21.412,400 ± 2,150
Tmax (h) 0.5 ± 0.21.0 ± 0.40.5 ± 0.2
AUC₀₋ₜ (ng·h/mL) 68.8 ± 23.1984 ± 24521,300 ± 3,480
Oral Bioavailability (F%) 0.708%Not directly calculated, but systemic exposure of apigenin is 14.3-fold higherNot applicable

Data adapted from Lee et al., 2020.

Formulation Strategies and Protocols

While specific formulation data for this compound is limited, several advanced drug delivery systems have been successfully employed to enhance the bioavailability of the structurally similar apigenin. These strategies, which address the challenges of poor solubility and dissolution rate, are readily adaptable for A7G.

Solid Dispersions

Solid dispersions are a proven method for improving the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the active compound in an inert carrier matrix at the molecular level.

Table 3: Improvement of Apigenin Solubility and Dissolution with Solid Dispersions

FormulationCarrierDrug:Carrier RatioSolubility Enhancement (vs. pure drug)Dissolution Rate (% released in 30 min)Reference
Solid DispersionPluronic F-1271:4Significant~84%[3]
Solid DispersionPVP K301:918.6-fold>90%Not specified
Solid DispersionSoluplus®1:924.5-fold>95%Not specified
  • Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., Pluronic F-127, PVP K30, or Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined ratio (e.g., 1:1, 1:5, 1:9 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Size Reduction and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Drug Content: Determine the A7G content in the solid dispersion using a validated HPLC method.

    • Dissolution Studies: Perform in vitro dissolution testing in various media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the enhancement in dissolution rate compared to the pure drug.

    • Solid-State Characterization: Utilize techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state of A7G within the polymer matrix.

Nanoparticles

Nanoparticles offer several advantages for drug delivery, including increased surface area for dissolution, enhanced permeability, and the potential for targeted delivery.

Table 4: Characteristics of Apigenin Nanoparticle Formulations

Formulation TypePolymer/LipidParticle Size (nm)Encapsulation Efficiency (%)Bioavailability Enhancement (Fold Increase in AUC)Reference
PLGA NanoparticlesPLGA, PVA~250~75%4.8Not specified
Lipid NanocapsulesLipoid S75, Solutol HS 15~50>90%6.2Not specified
NanosuspensionTPGS 1000~350Not Applicable3.1Not specified
  • Organic Phase Preparation: Dissolve this compound and poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under constant magnetic stirring to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and then lyophilize to obtain a dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).

    • Morphology: Visualize the shape and surface of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Quantify the amount of A7G encapsulated within the nanoparticles.

    • In Vitro Release: Study the release profile of A7G from the nanoparticles over time in a suitable release medium.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids.

Table 5: Composition and Properties of an Optimized Apigenin SMEDDS Formulation

ComponentComposition (% w/w)
Oil (Capryol 90) 10
Surfactant (Cremophor EL) 60
Cosurfactant (Transcutol HP) 30
Resulting Particle Size ~17 nm
Solubility Enhancement ~7500-fold in water

Data from Zhao et al., 2013.

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select suitable components.

  • Construction of Ternary Phase Diagrams: Construct ternary phase diagrams with the selected oil, surfactant, and cosurfactant to identify the microemulsion region.

  • Formulation Preparation: Prepare the SMEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimal ratio determined from the phase diagram. Add and dissolve A7G in the mixture with the aid of gentle heating and stirring.

  • Characterization of the SMEDDS:

    • Self-Emulsification Time: Determine the time taken for the SMEDDS to form a microemulsion upon dilution with an aqueous phase under gentle agitation.

    • Droplet Size Analysis: Measure the globule size of the resulting microemulsion using DLS.

    • Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

    • In Vitro Dissolution: Evaluate the dissolution profile of A7G from the SMEDDS.

Visualizations

Signaling Pathway

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK) TLR4->MAPK Activates AP1_inactive AP-1 (inactive) MAPK->AP1_inactive Phosphorylates AP1_active AP-1 (active) AP1_inactive->AP1_active Activation DNA DNA AP1_active->DNA Translocates & Binds to Promoter A7G Apigenin 7-O-glucuronide A7G->MAPK Inhibits Phosphorylation mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines iNOS, COX-2, TNF-α mRNA->Cytokines Translation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

formulation_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation A7G This compound (A7G) Excipient Excipient Screening (Solubility Studies) A7G->Excipient Formulation Formulation Preparation (e.g., Solid Dispersion, Nanoparticles) Excipient->Formulation PhysChem Drug Content Particle Size Zeta Potential Morphology (SEM/TEM) Solid State (DSC/XRPD) Formulation->PhysChem Dissolution In Vitro Dissolution & Release Studies PhysChem->Dissolution Animal Animal Dosing (Oral Administration) Dissolution->Animal Optimized Formulation Blood Blood Sampling Animal->Blood Analysis LC-MS/MS Analysis of Plasma Samples Blood->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK

Caption: General experimental workflow for formulation and evaluation.

References

Unambiguous Identification of Apigenin 7-O-glucuronide: A Comprehensive Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the structural elucidation and identification of Apigenin 7-O-glucuronide, a common flavonoid metabolite, utilizing Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in confidently identifying this and similar flavonoid glucuronides.

Introduction

Apigenin, a widely distributed plant flavonoid, undergoes extensive metabolism in vivo, with glucuronidation being a primary pathway. The resulting metabolites, such as this compound, play a crucial role in the bioavailability and pharmacological activity of the parent compound. Accurate identification of these metabolites is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. This document outlines the synergistic use of NMR spectroscopy for detailed structural information and LC-MS/MS for sensitive and specific detection and fragmentation analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from NMR and mass spectrometry analyses for the definitive identification of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (referenced from Apigenin 7-O-β-D-glycoside in DMSO-d₆)

Note: The chemical shifts for this compound are expected to be very similar to its glycoside counterpart. The primary difference will be observed in the glucuronic acid moiety, specifically at the C-6" position due to the presence of a carboxylic acid group instead of a hydroxymethyl group.

PositionδH (ppm), Multiplicity (J in Hz)δC (ppm)
Apigenin Moiety
2-163.4
36.87, s103.5
4-182.5
512.97, s161.9
66.43, d (2.2)100.3
7-164.7
86.82, d (2.2)95.3
9-157.4
10-105.8
1'-121.4
2', 6'7.95, d (8.9)129.1
3', 5'6.93, d (8.9)116.5
4'10.51, s161.6
Glucuronic Acid Moiety
1"5.44, d (7.4)99.9
2"3.71, m73.5
3"3.27-3.47, m77.6
4"3.27-3.47, m69.9
5"3.27-3.47, m76.9
6"-~170-175*

*Expected chemical shift for the carboxylic acid carbon.

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for this compound

ParameterValueInterpretation
Molecular Formula C₂₁H₁₈O₁₁
Calculated m/z [M-H]⁻ 445.0776
Observed m/z [M-H]⁻ 445.0765[1]High-resolution mass confirms the elemental composition.
Key MS/MS Fragments (m/z)
269.045[M-H-176]⁻[1]Loss of the glucuronic acid moiety, yielding the apigenin aglycone. This is a characteristic fragmentation for flavonoid O-glucuronides.
175.024[Glucuronic acid - H]⁻Fragment corresponding to the deprotonated glucuronic acid.
113.024Further fragmentation of the glucuronic acid moiety.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Transfer the clear solution into a 5 mm NMR tube.

  • Purity Check: Ensure the solution is free from any particulate matter to avoid shimming issues and poor spectral resolution.

NMR Data Acquisition
  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra: To aid in structural confirmation and complete assignment, acquire the following 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the apigenin and glucuronic acid moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for determining the linkage position of the glucuronic acid to the apigenin backbone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm through-space proximities, such as between the anomeric proton of the glucuronic acid and the protons on the apigenin A-ring, further confirming the 7-O-linkage.[2]

Sample Preparation for LC-MS/MS Analysis
  • For Biological Samples (e.g., Bile, Blood):

    • Solid Phase Extraction (SPE) for Bile:

      • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the bile sample.

      • Wash with water to remove salts and polar interferences.

      • Elute the analyte with methanol or an appropriate organic solvent mixture.

    • Protein Precipitation for Blood/Plasma:

      • Add 3 volumes of cold acetonitrile to 1 volume of the blood or plasma sample.

      • Vortex vigorously to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

      • Collect the supernatant for analysis.

  • For Purified Compounds:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.

LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity of glucuronides.

    • MS Scan Mode: Full scan from m/z 100-1000 to identify the precursor ion [M-H]⁻ at m/z 445.

    • MS/MS Fragmentation: Perform tandem MS (MS²) on the precursor ion (m/z 445) to obtain the characteristic fragmentation pattern. Key transitions to monitor in Multiple Reaction Monitoring (MRM) mode would be m/z 445 → 269.

Mandatory Visualizations

Identification_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Sample Biological Matrix or Purified Compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_MS SPE or Protein Precipitation Sample->Prep_MS NMR NMR Spectroscopy (1D & 2D) Prep_NMR->NMR LCMS LC-MS/MS Prep_MS->LCMS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Precursor & Fragment Ions LCMS->MS_Data Confirmation Structural Elucidation of This compound NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the identification of this compound.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments Precursor This compound [M-H]⁻ m/z 445.0776 Aglycone Apigenin Aglycone [M-H-176]⁻ m/z 269.045 Precursor->Aglycone Loss of Glucuronic Acid (-176 Da) Glucuronide Glucuronic Acid Fragment m/z 175.024 Precursor->Glucuronide Cleavage of Glycosidic Bond

Caption: MS/MS fragmentation of this compound.

References

Troubleshooting & Optimization

Improving the solubility and stability of Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Apigenin 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is slightly soluble in water and PBS (pH 7.2), and sparingly soluble in ethanol.[1][2][3] It exhibits better solubility in organic solvents such as DMSO and DMF.[1][3]

Q2: How should I store this compound to ensure its stability?

A2: As a dry powder, this compound is stable for at least three to four years when stored at -20°C, protected from light.[1][3] Stock solutions in DMSO can be stored at -80°C for up to one year, but should be aliquoted to avoid repeated freeze-thaw cycles.[1] For short-term storage of up to one month, stock solutions can be kept at -20°C.[1]

Q3: My this compound precipitated in my cell culture medium. What should I do?

A3: Precipitation in aqueous media is a common issue. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Solutions below for detailed steps to resolve this.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.[2][4] It specifically interferes with the phosphorylation of p38 and ERK, leading to reduced activity of the AP-1 transcription factor.[2][4]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO89 mg/mL (199.39 mM)[1]Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1]
DMF10 mg/mL[3]
PBS (pH 7.2)1 mg/mL[3]
WaterSlightly soluble[2][5]
EthanolInsoluble[1]

Stability Profile

This compound, like other flavonoid glucuronides, is susceptible to degradation under certain conditions.

  • pH: The glucuronide linkage is prone to hydrolysis under acidic or alkaline conditions, which can be accelerated by heat.

  • Temperature: Elevated temperatures can increase the rate of degradation. For optimal stability in solution, storage at low temperatures (-20°C or -80°C) is recommended.[1]

  • Light: Flavonoids can be light-sensitive. It is advisable to protect solutions from direct light.

Troubleshooting Guides

Issue 1: Precipitation in Aqueous Solutions (e.g., Cell Culture Media, PBS)

Possible Causes:

  • Low Aqueous Solubility: The compound has limited solubility in aqueous buffers.

  • High Final Concentration: The desired final concentration exceeds the solubility limit in the aqueous medium.

  • Improper Dilution: Adding a highly concentrated DMSO stock directly to the aqueous buffer can cause the compound to crash out of solution.

  • Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, may interact with the compound and reduce its solubility.

Solutions:

  • Lower the Final Concentration: Determine the optimal, non-precipitating concentration by performing a dose-response curve.

  • Optimize Dilution Technique:

    • Serial Dilution: First, dilute the high-concentration stock solution to an intermediate concentration in DMSO. Then, add this intermediate stock to the final volume of the aqueous medium with gentle but thorough mixing.

    • Drop-wise Addition: Add the stock solution drop-by-drop to the full volume of the aqueous medium while vortexing or swirling to ensure rapid dispersion.

  • Use of Solubilizing Agents:

    • Cyclodextrins: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes and enhance aqueous solubility. A detailed protocol is provided below.

    • Co-solvents: For in vitro assays, a small percentage of a co-solvent like ethanol may be tolerated by cells and can help maintain solubility. However, vehicle controls are crucial.

  • pH Adjustment: Ensure the pH of your final solution is within a range where the compound is most stable and soluble.

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Causes:

  • Degradation of the Compound: The compound may be degrading in the cell culture medium during the incubation period.

  • Precipitation at the Cellular Level: Even if not macroscopically visible, microprecipitates can form, leading to inconsistent cellular uptake and effects.

  • Cell Line Specific Effects: The metabolic activity of the cell line could be altering the compound.

Solutions:

  • Stability Check in Media: Before conducting your main experiment, incubate this compound in your specific cell culture medium for the intended duration of your experiment. Analyze the medium by HPLC to check for degradation.

  • Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

  • Microscopy Check: Visually inspect the cells under a microscope after adding the compound to check for any signs of precipitation or cellular stress not related to the expected biological activity.

  • Include Proper Controls: Always include vehicle controls (e.g., medium with the same final concentration of DMSO) to ensure that the observed effects are due to the compound and not the solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is based on methods used for improving the solubility of similar flavonoids.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for your specific application.

  • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., PBS).

  • Complexation:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Alternatively, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the stirring HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV.[6][7][8]

Protocol 3: Stability Assessment by HPLC
  • Solution Preparation: Prepare a solution of this compound at a known concentration in the aqueous buffer of interest (e.g., PBS at different pH values).

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[7]

    • Detection: UV detection at a wavelength of approximately 335 nm.[7]

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The degradation can be expressed as the percentage of the compound remaining compared to the initial concentration.

Protocol 4: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of this compound.[2]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 4-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in LPS-Stimulated Macrophages

Apigenin7OGlucuronide_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 IKK IKK Complex TAK1->IKK p38 p38 MAPK MKK3_6->p38 AP1 AP-1 (c-Jun) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK MEK1_2->ERK ERK->AP1 Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS, COX-2) AP1->Inflammatory_Genes IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Inflammatory_Genes A7O Apigenin 7-O-glucuronide A7O->p38 A7O->ERK A7O->IKK

Caption: LPS-induced inflammatory signaling cascade and points of inhibition by this compound.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Poorly Soluble This compound Method_Selection Select Solubility Enhancement Method Start->Method_Selection Cyclodextrin Complexation with Cyclodextrin (e.g., HP-β-CD) Method_Selection->Cyclodextrin Method 1 Solid_Dispersion Solid Dispersion (e.g., with polymers) Method_Selection->Solid_Dispersion Method 2 Co_Solvent Use of Co-solvents (e.g., Ethanol) Method_Selection->Co_Solvent Method 3 Preparation Prepare Formulation Cyclodextrin->Preparation Solid_Dispersion->Preparation Co_Solvent->Preparation Solubility_Test Determine Apparent Solubility (e.g., HPLC-UV) Preparation->Solubility_Test Evaluation Evaluate Results Solubility_Test->Evaluation Optimized Optimized Formulation with Enhanced Solubility Evaluation->Optimized Sufficient Enhancement Re_evaluate Re-evaluate Method or Parameters Evaluation->Re_evaluate Insufficient Enhancement Re_evaluate->Method_Selection

Caption: A logical workflow for selecting and evaluating methods to improve the aqueous solubility of this compound.

References

Technical Support Center: Large-Scale Synthesis of Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Apigenin 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges depend on the synthetic route. For chemical synthesis, challenges include the laborious nature of the process, the formation of undesirable anomers, and the use of harsh reaction conditions. In enzymatic synthesis or biosynthesis, the main hurdles are often low product yields, the high cost of UDP-sugar cofactors, and the potential for generating other apigenin glucoside isomers as byproducts.[1] Purification at a large scale to remove these byproducts and unreacted starting materials is also a significant challenge. Furthermore, the stability of the final product is a concern, as this compound can be susceptible to hydrolysis under certain pH and temperature conditions.[2][3]

Q2: Which synthetic approach is more suitable for large-scale production: chemical or enzymatic synthesis?

A2: Both chemical and enzymatic methods have been successfully employed for synthesizing flavonoid glucosides.[1] The choice depends on several factors. Chemical synthesis offers the potential for higher throughput but may require extensive optimization to control regioselectivity and minimize byproduct formation. Enzymatic synthesis, particularly using engineered microorganisms, offers high selectivity and milder reaction conditions, which can simplify downstream processing.[1] However, challenges such as low enzyme activity and the cost of cofactors need to be addressed for industrial-scale viability. Recent advancements in whole-cell biotransformation and cofactor regeneration systems are making enzymatic routes increasingly attractive for large-scale production.

Q3: What are the common impurities encountered during the synthesis and purification of this compound?

A3: Common impurities include unreacted apigenin, other apigenin glucoside isomers (e.g., apigenin 4'-O-glucuronide), and residual reagents or solvents from the synthesis process. In biosynthetic approaches, other flavonoid glucosides may be produced by promiscuous glycosyltransferases.[1] During purification, degradation products such as apigenin (from hydrolysis of the glucuronide) can also be present.

Troubleshooting Guides

Chemical Synthesis

Problem 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete reaction - Increase reaction time. - Increase the molar ratio of the glucuronic acid donor. - Optimize the reaction temperature.
Side reactions (e.g., formation of other isomers) - Use a more selective protecting group strategy for the hydroxyl groups of apigenin. - Optimize the catalyst and solvent system to favor 7-O-glucuronidation.
Degradation of product - Ensure anhydrous reaction conditions. - Use milder deprotection conditions if product degradation is observed during this step.

Problem 2: Formation of Multiple Isomers

Potential CauseSuggested Solution
Poor regioselectivity of the glycosylation reaction - Employ a robust protecting group strategy to selectively expose the 7-hydroxyl group of apigenin. - Explore different glycosyl donors and catalysts that may offer better regioselectivity.
Isomerization during reaction or workup - Analyze the reaction mixture at different time points to monitor isomer formation. - Adjust pH and temperature during workup and purification to minimize isomerization.
Enzymatic Synthesis (Whole-Cell Biotransformation)

Problem 1: Low Product Titer

Potential CauseSuggested Solution
Low enzyme (UGT) expression or activity - Optimize induction conditions (e.g., inducer concentration, temperature, induction time). - Consider codon optimization of the UGT gene for the expression host. - Screen for more active UGT enzymes.
Limited availability of UDP-glucuronic acid (UDPGA) - Overexpress genes involved in the UDPGA biosynthesis pathway.[4] - Implement a cofactor regeneration system.[5] - Optimize fermentation media to support precursor and cofactor production.
Substrate or product inhibition/toxicity - Implement a fed-batch or continuous feeding strategy for the substrate (apigenin). - Consider in-situ product removal techniques.
Sub-optimal reaction conditions - Optimize pH, temperature, and dissolved oxygen levels in the bioreactor. - Perform a design of experiments (DoE) to identify optimal conditions.

Problem 2: Formation of Byproduct Glucosides

Potential CauseSuggested Solution
Low regioselectivity of the UDP-glucuronosyltransferase (UGT) - Screen for UGTs with higher specificity for the 7-hydroxyl group of apigenin. - Consider protein engineering of the UGT to improve its regioselectivity.
Presence of other endogenous glycosyltransferases - Use a host organism with a clean genetic background (e.g., knockout of competing endogenous GTs).
Purification and Stability

Problem 1: Difficulty in Purifying this compound

Potential CauseSuggested Solution
Co-elution of impurities with similar polarity - Optimize the mobile phase composition and gradient in preparative HPLC. The addition of a small amount of acid (e.g., formic acid) can improve peak shape and resolution.[2] - Explore different stationary phases (e.g., different C18 chemistries, or other column types like polyamide).[6] - Consider multi-step purification involving different chromatography techniques (e.g., column chromatography followed by preparative HPLC).[6]
Low recovery from the purification process - Ensure the product is not precipitating on the column. Adjusting the mobile phase or sample solvent may be necessary. - Check for product degradation during purification.

Problem 2: Product Degradation (Hydrolysis)

Potential CauseSuggested Solution
Acidic or basic conditions during workup or purification - Maintain a neutral or slightly acidic pH (around pH 5-6) during processing and storage. Apigenin 7-O-glucoside is more stable at pH 3 than at pH 5 or 7 during thermal processing.[3] - Avoid prolonged exposure to strong acids or bases.
High temperatures - Perform all purification and concentration steps at low temperatures. - Lyophilize the final product for long-term storage.
Enzymatic degradation - If using a biological system, ensure that endogenous glycosidases are inactivated during downstream processing.

Data Presentation

Table 1: Comparison of Large-Scale Synthesis Parameters (Illustrative)

ParameterChemical SynthesisEnzymatic Synthesis (Whole-Cell)
Typical Yield 60-80% (highly dependent on optimization)0.6 mM (lab scale); potentially higher with optimization[1]
Purity (before final purification) 50-70%70-90%
Key Reagents/Components Apigenin, protected glucuronic acid donor, catalyst, solventsEngineered microorganism, fermentation medium, apigenin
Reaction Conditions -20°C to 120°C, anhydrous25-37°C, aqueous medium[1]
Key Challenges Regioselectivity, byproduct formation, harsh conditionsLow titer, cofactor cost, byproduct formation

Table 2: Hydrolysis of Apigenin 7-O-glucoside under Different Conditions

pHTemperature (°C)Observation
1.10 - 6.8580Partial hydrolysis observed across the pH range.[2]
Acidic (with formic acid)80Complete hydrolysis observed with 90% formic acid.[2]
Neutral35 - 80Hydrolysis rate is temperature-dependent.[2]

Experimental Protocols

Protocol 1: General Workflow for Enzymatic Synthesis in Engineered E. coli
  • Strain Preparation: Culture the engineered E. coli strain harboring the desired UDP-glucuronosyltransferase (UGT) and any necessary pathway genes for UDPGA production in a suitable growth medium.

  • Induction: Induce protein expression at the optimal cell density and temperature.

  • Biotransformation: After induction, add apigenin (dissolved in a suitable solvent like DMSO) to the culture.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.

  • Harvesting: Once the maximum conversion is reached, harvest the cells by centrifugation.

  • Extraction: Extract the this compound from the supernatant and/or cell lysate using a suitable solvent (e.g., ethyl acetate).

  • Purification: Purify the product using column chromatography followed by preparative HPLC.

Protocol 2: Preparative HPLC Purification of this compound
  • Column: C18 reversed-phase column (dimensions appropriate for the scale of purification).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient: Develop a suitable gradient from a low to a high percentage of Solvent B to effectively separate this compound from impurities.

  • Flow Rate: Adjust the flow rate based on the column dimensions. A flow rate of 4.73 mL/min has been used for a preparative column.[2]

  • Detection: UV detector at a wavelength of approximately 335-340 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Analysis and Pooling: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.

  • Lyophilization: Lyophilize the purified product to obtain a stable powder.

Visualizations

Experimental_Workflow_Enzymatic_Synthesis cluster_synthesis Synthesis Stage cluster_downstream Downstream Processing strain_prep Strain Preparation induction Induction of UGT strain_prep->induction biotransformation Biotransformation induction->biotransformation harvesting Harvesting biotransformation->harvesting extraction Extraction harvesting->extraction purification Purification (Prep-HPLC) extraction->purification lyophilization Lyophilization purification->lyophilization final_product final_product lyophilization->final_product Final Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Low Enzyme Activity start->cause1 cause2 Cofactor Limitation (UDPGA) start->cause2 cause3 Sub-optimal Conditions start->cause3 cause4 Product Degradation start->cause4 sol1 Optimize Induction / Screen Enzymes cause1->sol1 sol2 Overexpress Pathway / Cofactor Regeneration cause2->sol2 sol3 Optimize pH, Temp, Media cause3->sol3 sol4 Control pH and Temperature during processing cause4->sol4

Caption: Troubleshooting guide for low yield in enzymatic synthesis.

References

Technical Support Center: Optimizing Apigenin 7-O-glucuronide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Apigenin 7-O-glucuronide from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Extraction Method: The chosen method may not be efficient for this specific compound. 2. Inefficient Solvent: The solvent may have poor solubility for this compound. 3. Degradation During Extraction: The compound may be degrading due to harsh conditions (e.g., high temperature, prolonged extraction time). 4. Incomplete Cell Wall Disruption: The plant material may not be adequately prepared to release the compound.1. Optimize Extraction Parameters: Utilize advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). For UAE, optimize parameters such as solid/liquid ratio, temperature, time, and ultrasonic power.[1][2] 2. Solvent Selection: this compound is more polar than apigenin. Consider using aqueous ethanol or methanol mixtures. Water has been used successfully for the related glucoside.[1] For apigenin, solvents like DMSO and PEG-400 show high solubility.[3] 3. Control Extraction Conditions: Maintain moderate temperatures (e.g., 50°C for UAE) and minimize extraction time to prevent degradation.[1][2] Acylated apigenin glycosides are known to be unstable and can degrade depending on temperature, pH, and solvent.[4][5] 4. Proper Sample Preparation: Ensure the plant material is finely ground to increase the surface area for extraction.
Presence of Apigenin (Aglycone) in the Extract 1. Enzymatic Hydrolysis: Endogenous plant enzymes may be cleaving the glucuronide bond. 2. Acidic Hydrolysis: The extraction or purification conditions may be too acidic, causing hydrolysis.[1][2][6]1. Enzyme Deactivation: Consider a blanching step with steam or hot solvent before extraction to denature enzymes. 2. pH Control: Maintain a neutral or slightly acidic pH during extraction and purification. Avoid strong acids. Formic acid is often used in chromatography, but high concentrations can lead to hydrolysis.[1][6]
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds with similar polarities. 2. Complex Plant Matrix: The natural source contains numerous other compounds.1. Solvent Partitioning: Perform liquid-liquid extraction to partition the crude extract. For instance, partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) can help separate compounds.[7] 2. Chromatographic Purification: Employ techniques like column chromatography (e.g., with Sephadex LH-20) or preparative HPLC for purification.[1][7][8]
Difficulty in Purifying the Final Compound 1. Similar Polarities of Flavonoids: Other flavonoids with similar structures and polarities may be present. 2. Low Concentration in the Extract: The target compound may be a minor component, making isolation challenging.[9][10][11]1. High-Resolution Chromatography: Use preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[1][2] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and separation in HPLC.[6][12] 2. Selective Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate stationary phases to selectively retain and elute this compound.
Compound Instability During Storage 1. Degradation Over Time: The isolated compound may degrade, especially in solution.1. Proper Storage Conditions: Store the purified compound as a dry powder at low temperatures (e.g., -20°C) and protected from light.[5] For solutions, use fresh solvents and store at -80°C for long-term stability.[13]

Frequently Asked Questions (FAQs)

1. What are the best natural sources for this compound?

Apigenin and its glycosides are abundant in various plants. While specific data for the glucuronide is less common, good sources of apigenin compounds, in general, include:

  • Chamomile flowers (Matricaria recutita): A very rich source of apigenin and its glycosides.[14][15]

  • Parsley (Petroselinum crispum): Particularly high in apigenin, especially in its dried form.[14][15][16]

  • Celery (Apium graveolens): Another significant source of apigenin.[14][15][16]

  • Chrysanthemum morifolium : Contains Apigenin-7-O-glucoside and has also been shown to contain Apigenin-7-O-glucuronide.[1][12]

  • Agrimonia pilosa : Contains Apigenin-7-O-glucuronide.[9][10]

  • Common Verbena (Verbena officinalis) : Apigenin 7-O-diglucuronide has been found in this plant.[17]

2. What is a recommended starting protocol for Ultrasound-Assisted Extraction (UAE) of this compound?

Based on optimized protocols for the structurally similar Apigenin-7-O-glucoside from Chrysanthemum morifolium, a good starting point would be:[1][2]

  • Solvent: Water or aqueous ethanol (e.g., 70% ethanol).

  • Solid/Liquid Ratio: 1:20 (g/mL).

  • Temperature: 50°C.

  • Extraction Time: 35 minutes.

  • Ultrasound Power: 350 W.

These parameters should be further optimized for your specific plant material and equipment.

3. How can I prevent the hydrolysis of the glucuronide bond during extraction and purification?

Hydrolysis is a significant issue, especially in acidic conditions.[1][2][6] To minimize this:

  • Avoid Strong Acids: Use neutral or slightly acidic solvents for extraction.

  • Control pH in Chromatography: If using acid in your HPLC mobile phase for better peak shape, use a low concentration (e.g., 0.1% formic acid) and be aware that higher concentrations can increase hydrolysis.[1][6]

  • Moderate Temperatures: Higher temperatures can accelerate hydrolysis, especially in the presence of acid.[1][6]

  • Enzyme Deactivation: A pre-extraction heat treatment (blanching) of the plant material can deactivate endogenous enzymes that might cleave the glycosidic bond.

4. What are the key differences in solubility between Apigenin and this compound?

Apigenin is a non-polar aglycone and is poorly soluble in water but soluble in organic solvents like DMSO and hot ethanol.[3][16][18] The addition of the polar glucuronic acid group in this compound significantly increases its polarity and water solubility compared to apigenin.[1] Therefore, more polar solvents and aqueous mixtures are suitable for its extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from an optimized method for Apigenin-7-O-glucoside.[1][2]

  • Sample Preparation: Dry the plant material (e.g., Chrysanthemum morifolium flowers) at a moderate temperature and grind it into a fine powder.

  • Extraction Setup:

    • Weigh 1 gram of the powdered plant material and place it in a suitable extraction vessel.

    • Add 20 mL of the extraction solvent (e.g., 70% ethanol in water).

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

  • Sonication:

    • Set the temperature to 50°C.

    • Apply ultrasonic power of 350 W.

    • Extract for 35 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to separate the solid residue from the supernatant.

    • Collect the supernatant containing the extract.

    • The extract can then be filtered and prepared for analysis or purification.

Protocol 2: Purification by Preparative HPLC

This protocol outlines a general procedure for purifying the crude extract.

  • Sample Preparation: The crude extract is filtered through a 0.45 µm filter. The extract may need to be concentrated by rotary evaporation and redissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common.

      • Example Gradient: Start with a low percentage of B, and gradually increase it to elute compounds of increasing non-polarity.[6]

    • Flow Rate: This will depend on the column dimensions (e.g., 4.73 mL/min for a preparative column).[1][12]

    • Detection: UV detection at a wavelength where apigenin glycosides absorb strongly (around 330-340 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time, which can be predetermined using an analytical standard.

  • Post-Purification: The collected fractions can be pooled, and the solvent removed by rotary evaporation or lyophilization to obtain the purified compound.

Data Presentation

Table 1: Optimized Ultrasound-Assisted Extraction Parameters for Apigenin-7-O-glucoside from Chrysanthemum morifolium [1][2]

ParameterOptimized Value
Solid/Liquid Ratio1:20 g/mL
Extraction Time35 min
Temperature50 °C
Ultrasound Power350 W
Resulting Yield 16.04 mg/g

Table 2: Solubility of Apigenin in Various Solvents at 318.2 K (45.05 °C) [3]

SolventMole Fraction Solubility (x 10⁻⁴)
Water0.0308
Methanol2.96
Ethanol4.86
1-Butanol9.18
Ethyl Acetate4.46
Dimethyl Sulfoxide (DMSO)4180
Polyethylene Glycol-400 (PEG-400)4270

Note: While this data is for apigenin, it illustrates the significant impact of solvent polarity. This compound, being more polar, will have higher solubility in more polar solvents like water and alcohols compared to apigenin.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_final Final Product start Plant Material grinding Drying & Grinding start->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation crude_extract Crude Extract centrifugation->crude_extract purification Preparative HPLC/ Column Chromatography crude_extract->purification final_product Pure Apigenin 7-O-glucuronide purification->final_product analysis Analysis (HPLC, MS) final_product->analysis

Caption: General workflow for the extraction and purification of this compound.

signaling_pathway cluster_cell Macrophage Cell LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (e.g., JNK, p38) TLR4->MAPK activates AP1 AP-1 MAPK->AP1 activates ProInflammatory Pro-inflammatory Genes (TNF-α, PGE2, NO) AP1->ProInflammatory induces transcription A7OG This compound A7OG->MAPK inhibits A7OG->AP1 inhibits

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.[19][20]

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Apigenin 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a major metabolite of apigenin, a naturally occurring flavonoid found in various plants.[1][2][3] Apigenin and its glucuronide form have shown potential therapeutic effects, including anti-inflammatory and anti-cancer properties.[4][5][6][7] However, their application is often limited by poor oral bioavailability, meaning a low fraction of the ingested compound reaches systemic circulation to exert its biological effects.[8][9] This is primarily due to low aqueous solubility, extensive first-pass metabolism in the intestine and liver, and efflux by transporters.[8][10][11]

Q2: What are the main metabolic pathways affecting the bioavailability of this compound?

Apigenin, the precursor to this compound, undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestinal mucosa and liver.[8][10] This conversion to more water-soluble conjugates facilitates their elimination from the body.[11] this compound itself can be subject to efflux from cells by transporters like Multidrug Resistance-Associated Proteins (MRPs), further reducing its absorption.[11][12] Interestingly, studies suggest that this compound might act as a prodrug, being metabolized back to the more active apigenin form.[1][2]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of Apigenin and its glucuronide?

Several formulation strategies have been investigated to improve the oral bioavailability of apigenin and its metabolites. These include:

  • Nanoformulations: Encapsulating apigenin in nanocarriers such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), solid dispersions with carbon or mesoporous silica nanoparticles, and nanocrystals can enhance its solubility and dissolution rate.[9][13][14][15][16]

  • Solid Dispersions: Creating solid dispersions of apigenin with water-soluble polymers can improve its dissolution and, consequently, its absorption.[13][14][17]

  • Co-administration: Administering apigenin with absorption enhancers or inhibitors of metabolic enzymes and efflux transporters can increase its systemic exposure.[18]

Troubleshooting Guides

Problem: Low and variable plasma concentrations of this compound in preclinical studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility of the administered compound. 1. Formulation Enhancement: Consider formulating Apigenin or its glucuronide using techniques like nanoemulsions, solid dispersions, or complexation with cyclodextrins to improve solubility and dissolution.[9][13][14][19] 2. Vehicle Optimization: For preclinical studies, ensure the vehicle used for oral administration is optimized for maximum solubilization.
Extensive first-pass metabolism. 1. Co-administration with Inhibitors: Investigate the co-administration of inhibitors of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to reduce metabolic clearance. Use caution and conduct appropriate safety assessments. 2. Prodrug Approach: Consider the direct administration of this compound, as it has shown potential to increase the systemic exposure of the parent apigenin.[1][2]
Efflux by intestinal transporters (e.g., MRPs). 1. Co-administration with Efflux Inhibitors: Explore the use of known inhibitors of relevant efflux transporters (e.g., MRP2 inhibitors) to enhance intestinal absorption.[11]
Instability in the gastrointestinal tract. 1. Enteric Coating: For solid dosage forms, consider an enteric coating to protect the compound from the acidic environment of the stomach if degradation is observed. 2. Stability Studies: Conduct in vitro stability studies in simulated gastric and intestinal fluids to assess the compound's stability.[1][2]

Data Presentation

Table 1: Enhancement of Apigenin Oral Bioavailability with Different Formulation Strategies in Rats

FormulationKey FindingsReference
Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS) Significant increase in Cmax (105.05%) and AUC (91.32%) compared to the pure drug.[9][20]
Carbon Nanopowder Solid Dispersion 275% improvement in dissolution after 60 minutes compared to pure apigenin.[13]
Mesoporous Silica Nanoparticles Solid Dispersion 8.32 times higher oral relative bioavailability compared to raw apigenin.[14]
Spray-Dried Solid Dispersion Approximately 5-fold higher Cmax compared to the non-spray-dried material.[19]
Microwave Solid Dispersion 3.19-fold enhancement in oral bioavailability compared to a marketed capsule.[17]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) 3.3 to 3.8 times increase in oral relative bioavailability compared to apigenin coarse powder.[21]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol is a generalized procedure based on common practices in pharmacokinetic studies of flavonoids.

  • Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals should be fasted overnight before the experiment with free access to water.

  • Formulation Preparation:

    • Suspension (Control): Prepare a suspension of pure Apigenin or this compound in a vehicle such as 0.5% w/v sodium carboxymethyl cellulose (Na-CMC) in water.[9]

    • Test Formulations: Prepare the enhanced formulations (e.g., SNEDDS, solid dispersion) at the desired concentration.

  • Drug Administration:

    • Administer the formulations to the rats via oral gavage at a specified dose (e.g., 10 mg/kg).

    • For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as UPLC-MS/MS, for the quantification of Apigenin and this compound in plasma.[1][2][17]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • Calculate the relative oral bioavailability of the test formulations compared to the control suspension.

Mandatory Visualizations

G cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Efflux Apigenin Glycosides Apigenin Glycosides Apigenin Apigenin Apigenin Glycosides->Apigenin Hydrolysis by Intestinal Microbiota/ Brush Border Enzymes Enterocytes Enterocytes Apigenin->Enterocytes Absorption This compound This compound Plasma Plasma This compound->Plasma Efflux Transporters (e.g., MRPs) Efflux Transporters (e.g., MRPs) This compound->Efflux Transporters (e.g., MRPs) Intestinal Lumen Intestinal Lumen Enterocytes->Plasma Absorption into Bloodstream Phase II Metabolism (Glucuronidation/Sulfation) Phase II Metabolism (Glucuronidation/Sulfation) Enterocytes->Phase II Metabolism (Glucuronidation/Sulfation) Phase II Metabolism (Glucuronidation/Sulfation)->this compound Efflux Transporters (e.g., MRPs)->Intestinal Lumen Efflux

Caption: Metabolic fate of orally administered apigenin glycosides.

G cluster_formulation Formulation Strategies cluster_invitro In Vitro Evaluation Start Start Formulation Development Formulation Development Start->Formulation Development Nanoformulations (SNEDDS, Nanoparticles) Nanoformulations (SNEDDS, Nanoparticles) Formulation Development->Nanoformulations (SNEDDS, Nanoparticles) Solid Dispersions Solid Dispersions Formulation Development->Solid Dispersions Co-administration with Enhancers Co-administration with Enhancers Formulation Development->Co-administration with Enhancers In Vitro Characterization In Vitro Characterization In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Characterization->In Vivo Pharmacokinetic Study Promising candidates Solubility Studies Solubility Studies In Vitro Characterization->Solubility Studies Dissolution Testing Dissolution Testing In Vitro Characterization->Dissolution Testing Cell Permeability Assays (e.g., Caco-2) Cell Permeability Assays (e.g., Caco-2) In Vitro Characterization->Cell Permeability Assays (e.g., Caco-2) Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis End End Data Analysis->End Nanoformulations (SNEDDS, Nanoparticles)->In Vitro Characterization Solid Dispersions->In Vitro Characterization Co-administration with Enhancers->In Vitro Characterization

Caption: Experimental workflow for enhancing oral bioavailability.

G cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK/ERK Signaling Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits MAPK MAPK Apigenin->MAPK Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival ERK ERK MAPK->ERK Activates Apoptosis Apoptosis ERK->Apoptosis Induces

Caption: Apigenin's modulation of key signaling pathways.

References

Troubleshooting Apigenin 7-O-glucuronide quantification in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Apigenin 7-O-glucuronide (A7G) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most prevalent analytical techniques for the precise detection and separation of this compound are liquid chromatography-mass spectrometry (LC-MS) based methods, including High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) with MS detection.[1] Other methods reported include HPLC with ultraviolet (UV), photodiode array (PDA), or diode-array detection (DAD).[1][2]

Q2: Which biological matrices are typically used for the analysis of this compound?

A2: this compound is commonly quantified in various biological matrices such as plasma, serum, urine, and bile.[3][4][5][6] The choice of matrix depends on the specific objectives of the pharmacokinetic or metabolic study.

Q3: What are some common challenges encountered when quantifying this compound?

A3: A significant challenge in quantifying this compound is the "matrix effect," where endogenous components of the biological sample interfere with the ionization of the analyte, leading to signal suppression or enhancement and potentially inaccurate results.[5][7][8][9] Other challenges include the low bioavailability of the parent compound apigenin and the stability of its glucuronide metabolite in certain biological environments.[4]

Q4: Why is an internal standard important for the accurate quantification of this compound?

A4: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2][10] By adding a known concentration of an IS (a compound with similar physicochemical properties to the analyte) to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification, thereby improving precision and accuracy.

Q5: What are some suitable internal standards for this compound analysis?

A5: Several compounds have been successfully used as internal standards for the quantification of this compound. These include baicalin and rutin.[2][3][10] The selection of an appropriate internal standard is a critical step in method development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape or Low Signal Intensity
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Ensure the mobile phase components (e.g., acetonitrile, water, and additives like formic acid or ammonium acetate) are correctly prepared and of high purity. The pH of the mobile phase can significantly impact the peak shape of flavonoids.

    • Gradient Elution: Optimize the gradient profile to ensure adequate separation from matrix components and a sharp peak for this compound.

    • Column Choice: A C18 column is commonly used for apigenin analysis.[1] Ensure the column is not degraded and is appropriate for the application.

    • Flow Rate: Verify that the flow rate is optimal and consistent.

Issue 2: High Variability in Results (Poor Precision)
  • Possible Cause 1: Inconsistent sample preparation.

  • Troubleshooting Steps:

    • Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and solvents.

    • Extraction: Standardize the extraction procedure (e.g., vortexing time, centrifugation speed, and temperature) for all samples. For liquid-liquid extraction, ensure complete phase separation. For solid-phase extraction, ensure consistent conditioning, loading, washing, and elution steps.

    • Evaporation and Reconstitution: If an evaporation step is used, avoid complete dryness, which can make reconstitution difficult. Ensure the reconstitution solvent is appropriate and the sample is fully dissolved.

  • Possible Cause 2: Significant matrix effects.

  • Troubleshooting Steps:

    • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.

    • Optimize Sample Preparation: Employ more rigorous sample cleanup methods like solid-phase extraction (SPE) to remove interfering substances.[3][7]

    • Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.

Issue 3: Inaccurate Results (Poor Accuracy)
  • Possible Cause 1: Improper calibration curve.

  • Troubleshooting Steps:

    • Linear Range: Ensure the concentrations of the unknown samples fall within the linear range of the calibration curve. The linear range for this compound in bile and blood has been reported from 10.0 nM to 5000.0 nM and 1.56 nM to 4000.0 nM, respectively.[3]

    • Standard Purity: Verify the purity of the this compound and internal standard reference materials.

    • Preparation of Standards: Double-check the calculations and dilutions used to prepare the stock and working standard solutions.

  • Possible Cause 2: Analyte instability.

  • Troubleshooting Steps:

    • Sample Handling and Storage: this compound is reported to be stable.[4] However, it is good practice to keep biological samples on ice during processing and store them at -80°C for long-term storage to prevent degradation.

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for samples, as this can lead to degradation.

    • Stability Experiments: Conduct stability studies (e.g., bench-top, freeze-thaw, and long-term stability) to assess the stability of this compound in the specific biological matrix under your experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Blood)

This protocol is a general guideline based on common practices.[1][3]

  • Thaw frozen plasma or blood samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., baicalin or rutin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) (for Bile)

This protocol is adapted from a validated method for flavonoid glucuronides in bile.[3][7]

  • Dilute 5 µL of bile sample with 1 mL of water containing 0.1% formic acid and the internal standard (e.g., rutin).

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted bile sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterBiological MatrixValueReference
Linearity Range Bile10.0 - 5000.0 nM[3]
Blood1.56 - 4000.0 nM[3]
Lower Limit of Quantification (LLOQ) Bile10 nM[3]
Blood1.56 nM[3]
Recovery Bile and Blood>85%[5]
Matrix Effect Bile and Blood<20%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Bile, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation (e.g., C18 Column) evap_recon->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data calibration Calibration Curve (Analyte/IS Ratio) peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for A7G quantification.

troubleshooting_logic cluster_issues Common Issues cluster_causes_precision Potential Causes cluster_causes_accuracy Potential Causes cluster_causes_signal Potential Causes cluster_solutions Solutions start Problem Encountered poor_precision Poor Precision (High %RSD) start->poor_precision poor_accuracy Poor Accuracy (Deviation from Nominal) start->poor_accuracy low_signal Low Signal/ Poor Peak Shape start->low_signal inconsistent_prep Inconsistent Sample Prep poor_precision->inconsistent_prep matrix_effects_p Matrix Effects poor_precision->matrix_effects_p calibration_issue Calibration Curve Issue poor_accuracy->calibration_issue stability_issue Analyte Instability poor_accuracy->stability_issue lc_conditions Suboptimal LC Conditions low_signal->lc_conditions ms_parameters Incorrect MS Parameters low_signal->ms_parameters sol_prep Standardize Pipetting, Vortexing, Centrifugation inconsistent_prep->sol_prep sol_matrix Optimize Cleanup (SPE), Matrix-Matched Calibrators matrix_effects_p->sol_matrix sol_cal Check Standard Purity, Verify Dilutions calibration_issue->sol_cal sol_stability Conduct Stability Tests, Proper Storage stability_issue->sol_stability sol_lc Optimize Mobile Phase, Gradient, Column lc_conditions->sol_lc sol_ms Optimize Ionization Source and Collision Energy ms_parameters->sol_ms

Caption: Troubleshooting logic for A7G analysis.

References

Technical Support Center: Enhancing the Anti-inflammatory Activity of Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving Apigenin 7-O-glucuronide (A7G) and enhance its anti-inflammatory effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (A7G) and what is its primary mechanism of anti-inflammatory action?

This compound is a flavonoid glycoside, a major metabolite of apigenin found in various plants.[1] Its primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory mediators. In cellular models, particularly lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, A7G has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] This suppression is achieved by inhibiting key signaling pathways, including the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) pathways.[2][3]

Q2: My A7G treatment shows low or inconsistent anti-inflammatory effects in vitro. What are the possible reasons?

Several factors could contribute to reduced efficacy:

  • Suboptimal Concentration: The effective concentration of A7G can vary between cell types and experimental conditions. It is crucial to perform a dose-response study to determine the optimal concentration for your specific assay.

  • Solubility and Stability Issues: A7G has limited solubility in aqueous solutions.[4] Improper dissolution or precipitation in cell culture media can lead to a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in media.[5] Also, the stability of A7G in solution over the course of the experiment should be considered.

  • Cell Health and Density: The health and confluency of your cell cultures can significantly impact their response to stimuli and treatments. Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density.

  • LPS Potency: The activity of the lipopolysaccharide (LPS) used to induce inflammation can vary between lots and manufacturers. It is advisable to test the potency of each new batch of LPS.

Q3: How can I enhance the bioavailability and in vivo anti-inflammatory activity of A7G?

The aglycone form, apigenin, has low oral bioavailability, which can limit its in vivo efficacy.[6] Strategies to overcome this include:

  • Co-administration with Bioenhancers: Co-treatment with compounds like resveratrol has been shown to enhance the bioavailability of apigenin.[1][7] Resveratrol can inhibit the glucuronidation of apigenin in the liver, thereby increasing its plasma concentration and anti-inflammatory activity.[1][7]

  • Nanoformulations: Encapsulating apigenin or A7G in nanoparticles or self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility, protect the compound from degradation, and enhance its absorption and bioavailability.[8][9][10]

Troubleshooting Guides

Issue 1: Poor Solubility of A7G in Aqueous Media
  • Problem: A7G precipitates out of the cell culture medium upon addition.

  • Possible Cause: A7G has limited solubility in aqueous solutions. The final concentration of the organic solvent used for the stock solution may be too high in the final culture medium.

  • Solution:

    • Use an appropriate solvent: Prepare a high-concentration stock solution of A7G in dimethyl sulfoxide (DMSO).[5]

    • Minimize final solvent concentration: When diluting the stock solution in your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

    • Pre-warm the medium: Gently warming the culture medium to 37°C before adding the A7G stock solution can aid in dissolution.

    • Vortex gently: After adding the A7G stock to the medium, vortex the solution gently to ensure it is fully dissolved before adding it to the cells.

Issue 2: High Variability in Experimental Replicates
  • Problem: Significant variation is observed in the levels of inflammatory markers (e.g., NO, TNF-α) between replicate wells or experiments.

  • Possible Causes:

    • Inconsistent cell seeding density.

    • Uneven distribution of A7G or LPS in the wells.

    • "Edge effects" in multi-well plates.

    • Variations in incubation times.

  • Solutions:

    • Ensure uniform cell seeding: Thoroughly resuspend cells before plating to ensure a uniform density across all wells.

    • Proper mixing: After adding A7G and LPS, gently swirl the plate to ensure even distribution in each well.

    • Mitigate edge effects: To minimize evaporation and temperature fluctuations in the outer wells of a plate, consider not using the outermost wells for experimental conditions or filling them with sterile PBS.

    • Standardize incubation times: Use a multichannel pipette for simultaneous addition of reagents and ensure precise timing for all incubation steps.

Quantitative Data Summary

Table 1: In Vitro Anti-inflammatory Activity of this compound (A7G)

ParameterCell LineStimulantA7G ConcentrationEffectReference
NO ProductionRAW 264.7LPS100 µMInhibition[4]
PGE2 ProductionRAW 264.7LPS100 µMInhibition[4]
TNF-α ProductionRAW 264.7LPS100 µMInhibition[4]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the measurement of nitric oxide (NO) production in response to LPS and treatment with A7G.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (A7G)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • A7G Treatment: Prepare serial dilutions of A7G in DMEM. Remove the old medium from the cells and add the A7G dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no LPS, no A7G) and a positive control group (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration based on a sodium nitrite standard curve.

Protocol 2: Enhancing A7G Activity with Resveratrol Co-treatment

This protocol is designed to assess the synergistic anti-inflammatory effect of A7G and resveratrol.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound (A7G)

  • Resveratrol

  • LPS from E. coli

  • Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.

  • Co-treatment: Prepare solutions of A7G and resveratrol, both individually and in combination, in DMEM. Remove the old medium and add the treatment solutions to the cells. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

Enhancing_A7G_Activity_Workflow cluster_invitro In Vitro Enhancement cluster_invivo In Vivo Enhancement A7G This compound (A7G) Co_treatment Co-treatment A7G->Co_treatment Resveratrol Resveratrol Resveratrol->Co_treatment RAW2647 RAW 264.7 Macrophages Co_treatment->RAW2647 Inflammation Reduced Inflammatory Response RAW2647->Inflammation LPS LPS Stimulation LPS->RAW2647 A7G_formulation A7G Formulation Nanoformulation Nanoformulation (e.g., SNEDDS) A7G_formulation->Nanoformulation Oral_admin Oral Administration Nanoformulation->Oral_admin Bioavailability Increased Bioavailability Oral_admin->Bioavailability In_vivo_effect Enhanced In Vivo Anti-inflammatory Effect Bioavailability->In_vivo_effect

Caption: Workflow for enhancing A7G anti-inflammatory activity.

A7G_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Pro_inflammatory_genes Inflammatory_mediators Inflammatory Mediators (NO, PGE2, TNF-α) Pro_inflammatory_genes->Inflammatory_mediators A7G This compound A7G->MAPK Inhibits A7G->AP1 Inhibits

Caption: A7G's inhibitory signaling pathway in inflammation.

References

Preventing degradation of Apigenin 7-O-glucuronide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apigenin 7-O-glucuronide (A7OG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of A7OG during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it has been reported to be stable for at least four years.[1]

Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of A7OG.[2] For storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[2][3] Whenever possible, it is best to prepare fresh solutions on the day of use.[4]

Q3: My this compound solution appears to be degrading. What are the common causes?

A3: Degradation of A7OG in solution can be caused by several factors:

  • Hydrolysis: The glucuronide bond is susceptible to cleavage under acidic or alkaline pH conditions, which is accelerated by elevated temperatures.[5][6]

  • Oxidation: The flavonoid structure of apigenin is prone to oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.[6]

  • Enzymatic Degradation: If your experimental system contains biological components, such as cell lysates or tissue homogenates, the presence of β-glucuronidase enzymes can lead to the enzymatic cleavage of the glucuronide moiety.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation product from hydrolysis is the aglycone, Apigenin , and glucuronic acid.[5] Oxidative degradation of the apigenin backbone can lead to the formation of other flavonoids, such as luteolin.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following:

  • pH Control: Maintain a neutral pH for your solutions whenever possible.

  • Temperature Control: Keep solutions on ice and avoid prolonged exposure to high temperatures.

  • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Use of Antioxidants: For experiments where oxidation is a concern, consider the addition of antioxidants to your buffers, if compatible with your assay.

  • Enzyme Inhibitors: If enzymatic degradation is suspected in biological samples, the use of a β-glucuronidase inhibitor may be necessary.

  • Fresh Preparations: Always aim to use freshly prepared solutions.

Troubleshooting Guides

Issue 1: Loss of compound detected in HPLC analysis after short-term storage of a solution.
Possible Cause Troubleshooting Steps
Hydrolysis 1. Check the pH of your solvent or buffer. Avoid strongly acidic or alkaline conditions. 2. Ensure solutions are stored at the recommended low temperatures (-20°C or -80°C). 3. Analyze a freshly prepared solution as a control to compare with the stored sample.
Adsorption 1. Flavonoids can adsorb to plastic surfaces. Consider using low-adsorption microcentrifuge tubes or glassware. 2. Include a small amount of organic solvent (e.g., acetonitrile) in your aqueous buffers if your experiment allows, to reduce adsorption.
Oxidation 1. Degas your solvents to remove dissolved oxygen. 2. Store solutions under an inert gas atmosphere (e.g., nitrogen or argon). 3. Ensure vials are tightly sealed to prevent air exposure.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation in Culture Media 1. Assess the stability of A7OG in your specific cell culture medium at 37°C over the time course of your experiment. 2. Prepare fresh dilutions of A7OG in media immediately before treating cells.
Enzymatic Cleavage by Cells 1. Be aware that some cell types may express extracellular or intracellular β-glucuronidases. 2. If you suspect enzymatic degradation is affecting your results, you can analyze the cell culture supernatant and cell lysate for the presence of the aglycone, apigenin.

Stability of this compound Under Various Conditions

Condition Stability Primary Degradation Pathway Key Considerations
Solid (Powder) Stable for ≥ 4 years at -20°C[1]MinimalProtect from light and moisture.
Solution (DMSO) Stable for 1 year at -80°C, 1 month at -20°C[2]Slow Hydrolysis/OxidationAliquot to avoid freeze-thaw cycles. Use fresh DMSO.[2]
Aqueous Solution (Neutral pH) Moderately stable at low temperatures.Hydrolysis, OxidationPrepare fresh. Keep on ice and protected from light.
Aqueous Solution (Acidic pH) Unstable, especially at elevated temperatures.[5]Acid-catalyzed HydrolysisDegradation rate increases with lower pH and higher temperature.[5]
Aqueous Solution (Alkaline pH) Unstable[6]Base-catalyzed Hydrolysis and OxidationRapid degradation is expected.
Presence of Oxidizing Agents Unstable[6]OxidationAvoid contact with strong oxidizing agents.
Presence of β-glucuronidase UnstableEnzymatic HydrolysisRelevant in biological matrices.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To determine the stability of A7OG in a given solvent or buffer over time.

Methodology:

  • Preparation of A7OG Stock Solution: Prepare a concentrated stock solution of A7OG (e.g., 10 mg/mL) in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) in the test solvent/buffer (e.g., phosphate-buffered saline pH 7.4, cell culture medium).

  • Incubation: Aliquot the test solution into multiple vials and incubate under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from incubation.

  • Sample Analysis:

    • Immediately analyze the sample by reverse-phase HPLC.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detector at a wavelength of ~335 nm.

  • Data Analysis:

    • Quantify the peak area of A7OG at each time point.

    • Calculate the percentage of A7OG remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, such as the apigenin aglycone, which will have a longer retention time.

Visualizations

Degradation_Pathways A7OG This compound Apigenin Apigenin A7OG->Apigenin Hydrolysis (Acid/Base) Enzymatic Cleavage (β-glucuronidase) Glucuronic_Acid Glucuronic Acid A7OG->Glucuronic_Acid Hydrolysis (Acid/Base) Enzymatic Cleavage (β-glucuronidase) Oxidized_Products Oxidized Products (e.g., Luteolin) A7OG->Oxidized_Products Oxidation (Light, O2, Metal Ions) Apigenin->Oxidized_Products Oxidation

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare A7OG Stock (e.g., 10 mg/mL in DMSO) Prep_Test Dilute to Final Concentration in Test Buffer Prep_Stock->Prep_Test Incubate Incubate at Desired Conditions (Temp, Time, Light) Prep_Test->Incubate HPLC HPLC-UV Analysis (~335 nm) Incubate->HPLC Data Quantify Peak Area (% Remaining vs. t=0) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Apigenin 7-O-glucuronide Experiments - Cell Culture Contamination Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues during experiments with Apigenin 7-O-glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture when working with this compound?

A1: The most common types of contamination are microbial, including bacteria, fungi (yeast and mold), and mycoplasma.[1][2][3] Chemical contamination from impurities in media or reagents and cross-contamination with other cell lines are also significant risks.[3] While this compound has demonstrated some antimicrobial properties, these are not sufficient to prevent contamination if aseptic techniques are not strictly followed.

Q2: Could the this compound itself be a source of contamination?

A2: It is possible, though less likely if sourced from a reputable supplier. The compound solution, if not prepared and stored under sterile conditions, can become contaminated. It is crucial to dissolve and dilute this compound using sterile solvents and aseptic techniques.

Q3: How can I distinguish between cell death caused by this compound cytotoxicity and cell death due to contamination?

A3: This is a critical troubleshooting step. Here are key differentiators:

  • Onset and Speed: Contamination, especially bacterial, often leads to rapid and widespread cell death, accompanied by a sudden drop in pH (yellowing of the medium) and visible turbidity.[3] Cytotoxicity from the compound will likely be dose-dependent and may have a more gradual onset, consistent across multiple wells or flasks treated with the same concentration.

  • Microscopic Examination: Daily microscopic observation is essential. Look for motile bacteria, fungal hyphae, or budding yeast. These will be absent in the case of compound-induced cytotoxicity. Changes in cell morphology due to the compound's effect (e.g., apoptosis) will appear uniform among the treated cells, whereas contamination will show foreign microorganisms.

  • Control Cultures: Your untreated (vehicle control) cells are your baseline. If your control cultures are healthy while the treated cultures are dying, it points towards cytotoxicity. If both control and treated cultures show signs of contamination, the source is likely a common reagent or handling error.

Q4: My media turns yellow and cloudy a day after adding this compound. Is this due to the compound?

A4: A rapid yellowing and cloudiness of the culture medium are classic signs of bacterial contamination.[3] Bacteria metabolize nutrients in the media, producing acidic byproducts that cause the pH indicator (phenol red) to turn yellow. This compound itself should not cause such a rapid and pronounced change in the medium's appearance.

Q5: I've noticed filamentous growth in my culture flask. What is this and what should I do?

A5: Filamentous growth is a hallmark of fungal (mold) contamination.[1] You should immediately discard the contaminated flask to prevent the spread of fungal spores to other cultures in the incubator. Thoroughly decontaminate the biosafety cabinet and incubator.

Q6: My cells are growing slower than usual and appear grainy under the microscope after treatment with this compound, but the media is not cloudy. What could be the issue?

A6: This could be a sign of mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and often do not cause the typical turbidity seen with other bacterial contamination.[4] They can, however, significantly alter cell metabolism, growth rates, and gene expression, which can confound experimental results.[1] It is also possible that the observed effects are due to the biological activity of this compound. Therefore, it is crucial to regularly test your cell cultures for mycoplasma using PCR-based or fluorescence-based detection kits.

Troubleshooting Guides

Issue 1: Sudden and Widespread Cell Lysis
Possible Cause Observation Recommended Action
Bacterial Contamination Rapid pH drop (media turns yellow), cloudy media, microscopic observation reveals small, motile rods or cocci.Immediately discard the contaminated culture(s). Decontaminate the incubator and biosafety cabinet. Review aseptic techniques with all lab personnel.
Incorrect Compound Concentration Cell death is observed only in treated wells/flasks and is dose-dependent. Control wells are healthy.Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment to determine the optimal concentration range for your cell line.
Solvent Toxicity Cell death is observed in both the treated and vehicle control wells.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
Issue 2: Gradual Decline in Cell Health and Altered Morphology
Possible Cause Observation Recommended Action
Fungal/Yeast Contamination Media may become slightly turbid over time. Microscopic examination reveals budding yeast cells or filamentous mold.Discard the contaminated culture(s) immediately to prevent spore dispersal. Thoroughly clean and disinfect all cell culture equipment.
Mycoplasma Contamination Cells appear grainy, reduced growth rate, no visible turbidity or pH change.Quarantine the suspected cultures. Test for mycoplasma using a reliable method (e.g., PCR). If positive, discard the cultures and decontaminate the lab. Consider treating valuable cell lines with a mycoplasma removal agent.
Biological Effect of this compound Altered morphology is consistent across all treated samples and is dose-dependent. No microorganisms are visible.This is likely the desired experimental outcome. Characterize the morphological changes using techniques like fluorescence microscopy (e.g., DAPI staining for nuclear morphology) to investigate apoptosis or other cellular processes.
Cross-Contamination with another Cell Line Morphology of the cells changes over time to resemble a different cell line. Growth rate may increase unexpectedly.Discard the contaminated cell line. Obtain a new, authenticated stock of your desired cell line from a reputable cell bank. Implement stricter protocols for handling one cell line at a time.

Data Presentation

Table 1: Incidence of Mycoplasma Contamination in Cell Cultures

Study/Source Reported Contamination Rate Notes
FDA, ATCC, and major testing companies11% - 15%Based on routine testing in the United States.[5]
Deutsche Sammlung von Mikroorganismen und Zellkulturen (DSMZ), 200228%Primarily in leukemia-lymphoma cell lines.[6]
Academic Labs (estimated)Up to 47%Higher rates may be due to less frequent testing.[4]
Analysis of NCBI's RNA-seq Archive11% of seriesAn unbiased assessment across hundreds of labs.[6]

Table 2: Efficacy of Common Decontamination Methods for Surfaces

Decontamination Agent Target Organism Efficacy (Log Reduction or % Kill) Reference
Foam DecontaminantBacillus atrophaeus sporesNo culturable spores detected post-treatment.[7]
Chlorine Dioxide GasBacillus atrophaeus sporesNo culturable spores in 89% of samples post-treatment.[7]
Peracetic Acid-based Disinfectant (0.1%)E. coli & S. aureus (planktonic)100% germicidal effect after 5 minutes.[8]
Benzalkonium Chloride-based Disinfectant (0.1%)E. coli & S. aureus (planktonic)100% germicidal effect after 5 minutes.[8]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a biological safety cabinet, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Gently vortex until the compound is completely dissolved.

    • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber vial.

    • Aliquot the sterile stock solution into single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.[9]

Protocol 2: Assessing the Cytotoxicity of this compound using MTT Assay
  • Cell Seeding:

    • Seed your target cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your sterile stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or control media.

    • Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

G cluster_0 This compound Mediated Anti-inflammatory Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates Apigenin This compound Apigenin->p38 inhibits Apigenin->ERK inhibits cJun c-Jun p38->cJun ERK->cJun AP1 AP-1 Inflammation Inflammatory Response (NO, PGE2, TNF-α) AP1->Inflammation cJun->AP1 translocates to nucleus and activates

Caption: this compound's anti-inflammatory signaling pathway.

G cluster_0 Apigenin 7-O-glucoside Effect on PI3K/AKT Pathway Apigenin Apigenin 7-O-glucoside PTEN PTEN Apigenin->PTEN activates PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates Bax Bax Bcl2->Bax inhibits Caspase Caspase 9/3 Bax->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apigenin 7-O-glucoside's pro-apoptotic signaling pathway.

Experimental Workflows

G cluster_0 Contamination Troubleshooting Workflow Observe Observe Unexpected Cell Death/Morphology Change Microscopy Microscopic Examination Observe->Microscopy Controls Check Controls (Untreated and Vehicle) Observe->Controls Contamination_Signs Contamination Signs Present? (Bacteria, Fungi, Yeast) Microscopy->Contamination_Signs Cytotoxicity Investigate Compound Cytotoxicity Controls->Cytotoxicity Controls Healthy Review_Protocols Review Aseptic Technique and Reagent Sterility Controls->Review_Protocols Controls Contaminated Discard Discard Cultures Decontaminate Contamination_Signs->Discard Yes Mycoplasma_Test Test for Mycoplasma Contamination_Signs->Mycoplasma_Test No Discard->Review_Protocols Mycoplasma_Positive Mycoplasma Positive? Mycoplasma_Test->Mycoplasma_Positive Mycoplasma_Positive->Discard Yes Mycoplasma_Positive->Cytotoxicity No

Caption: A logical workflow for troubleshooting cell culture contamination.

References

Technical Support Center: Strategies for Apigenin 7-O-glucuronide Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during Apigenin 7-O-glucuronide biosynthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A: The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from L-phenylalanine or L-tyrosine, which are products of the Shikimate pathway.[1][2] This pathway produces p-coumaroyl-CoA, a key precursor. The process then enters the flavone synthesis pathway, where three molecules of malonyl-CoA are condensed with p-coumaroyl-CoA to form naringenin chalcone, which is then isomerized to naringenin.[1][3] Subsequently, a flavone synthase (FNS) oxidizes naringenin to produce apigenin.[4] The final step is the glucuronidation of apigenin at the 7-hydroxyl position, a reaction catalyzed by a UDP-glucuronosyltransferase (UGT) using UDP-glucuronic acid (UDP-GlcA) as a sugar donor.[5]

Apigenin_7_O_glucuronide_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavone Flavone Synthesis Pathway cluster_glucuronidation Glucuronidation Phe L-Phenylalanine / L-Tyrosine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL Naringenin Naringenin CoumaroylCoA->Naringenin CHS, CHI MalonylCoA 3x Malonyl-CoA MalonylCoA->Naringenin Apigenin Apigenin Naringenin->Apigenin FNS FinalProduct This compound Apigenin->FinalProduct UGT UDPGlcA UDP-Glucuronic Acid UDPGlcA->FinalProduct

Caption: Biosynthetic pathway of this compound.

Q2: Which host organisms are commonly used for heterologous production?

A: Engineered microorganisms are frequently employed to overcome the low yield and high cost associated with plant extraction and chemical synthesis.[6][7] Common host organisms include Escherichia coli and Corynebacterium glutamicum.[8][9] C. glutamicum is considered a "generally regarded as safe" (GRAS) organism, making it an attractive platform for industrial-scale biosynthesis of products for human use.[6][7] Other microorganisms like Bacillus licheniformis have also been successfully used for the biotransformation of apigenin into its glycosylated derivatives.[10]

Q3: What are the key enzymes for increasing yield?

A: To enhance the yield, it is crucial to optimize the entire pathway. Key enzymes include:

  • Phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL): These enzymes are critical for the synthesis of the precursor p-coumaroyl-CoA.[1]

  • Chalcone synthase (CHS) and chalcone isomerase (CHI): These are essential for converting p-coumaroyl-CoA into naringenin.[1]

  • Flavone synthase (FNS): This enzyme catalyzes the conversion of naringenin to apigenin and can be a significant bottleneck.[4]

  • UDP-glucuronosyltransferase (UGT): The choice of UGT is critical for the final step. It must be highly active towards apigenin and regioselective for the 7-O position.[5][8]

  • UDP-glucose pyrophosphorylase (e.g., galU1) and phosphoglucomutase (pgm): Overexpression of these endogenous genes can boost the intracellular pool of the sugar donor UDP-glucuronic acid (UDP-GlcA), which is often a limiting factor.[6][7]

Q4: Why is the solubility of the apigenin substrate a problem?

A: Apigenin has low solubility in water, which limits its bioavailability for biotransformation in aqueous fermentation media.[3][10] This poor solubility can hinder its uptake by microbial cells and reduce the overall efficiency of the conversion to this compound. Strategies to overcome this include using fed-batch processes to maintain low, non-toxic concentrations or employing systems with organic solvents.[9][10] Glycosylation itself is a well-known strategy to improve the water solubility and bioavailability of flavonoids like apigenin.[6][10]

Q5: How can I increase the supply of the precursor, UDP-glucuronic acid (UDP-GlcA)?

A: The availability of the sugar donor, UDP-GlcA, is frequently a rate-limiting step in glucuronide synthesis. In many microbial hosts, the endogenous supply is insufficient for high-yield production. A common and effective strategy is to overexpress the genes involved in the synthesis of UDP-glucose, the direct precursor to UDP-GlcA. In C. glutamicum and E. coli, this involves upregulating genes such as pgm (phosphoglucomutase) and galU (UDP-glucose pyrophosphorylase).[6][8] This increases the intracellular pool of UDP-glucose, which can then be converted to UDP-GlcA to drive the final UGT-catalyzed reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Troubleshooting_Flow cluster_causes Identify Primary Observation cluster_solutions Potential Solutions Start Low Yield of Final Product C1 Apigenin Accumulation? Start->C1 C2 Naringenin Accumulation? Start->C2 C3 Poor Cell Growth? Start->C3 C4 Incorrect Isomer Formed? Start->C4 S1 Screen/Engineer UGT Boost UDP-GlcA Supply Optimize Reaction Conditions C1->S1 Yes S2 Overexpress FNS Enzyme C2->S2 Yes S3 Implement Fed-Batch Strategy Test Host Tolerance C3->S3 Yes S4 Screen for Regioselective UGT C4->S4 Yes

Caption: A logical workflow for troubleshooting low product yield.

Problem 1: The final yield is low, but the precursor apigenin is accumulating.

  • Possible Cause: The final conversion step catalyzed by UDP-glucuronosyltransferase (UGT) is inefficient. This could be due to low enzyme activity, an insufficient supply of the co-substrate UDP-glucuronic acid (UDP-GlcA), or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify UGT Activity: Express and test different UGTs known for flavonoid modification. Enzymes from various sources, such as Marchantia polymorpha or Medicago truncatula, have shown high efficiency.[5][8]

    • Increase UDP-GlcA Supply: Overexpress genes responsible for UDP-glucose synthesis, such as galU and pgm, to boost the precursor pool for UDP-GlcA.[6][7]

    • Optimize Fermentation Conditions: Systematically vary parameters like temperature, pH, and induction time. Studies have shown that temperature can influence the specific glucoside/glucuronide products formed.[6]

Problem 2: Upstream intermediates, such as naringenin, are accumulating.

  • Possible Cause: There is a bottleneck in the pathway prior to the formation of apigenin. The most likely culprit is the flavone synthase (FNS) enzyme, which converts naringenin to apigenin.

  • Troubleshooting Steps:

    • Select a High-Activity FNS: Ensure the FNS enzyme used in your construct is highly active. There are different types of FNS (FNSI and FNSII) from various plant sources; screen multiple candidates to find one that performs well in your host organism.

    • Optimize FNS Expression: Increase the expression level of the FNS gene through codon optimization, using a stronger promoter, or increasing the gene copy number.

Problem 3: The microbial culture shows poor growth or signs of toxicity after substrate addition.

  • Possible Cause: Flavonoids, including apigenin, can be toxic to microbial hosts at high concentrations, leading to inhibited growth and lower productivity.[9]

  • Troubleshooting Steps:

    • Implement a Fed-Batch Strategy: Instead of adding all the apigenin at the beginning of the culture, feed it gradually over time. This maintains a low, non-toxic intracellular concentration while continuously supplying the substrate for conversion.[9]

    • Test Host Tolerance: Compare the growth rates of your host strain (e.g., E. coli W vs. E. coli K12) in the presence of varying concentrations of apigenin to select a more robust chassis.[9]

Problem 4: The wrong isomer (e.g., apigenin-4'-O-glucuronide) or multiple products are being formed.

  • Possible Cause: The UGT enzyme being used lacks the desired regioselectivity and is attaching the glucuronic acid moiety to other hydroxyl groups on the apigenin molecule. Some promiscuous glycosyltransferases are known to produce multiple glucosides.[6]

  • Troubleshooting Steps:

    • Screen for Regioselective UGTs: The most direct solution is to find and utilize a UGT that specifically targets the 7-O position of apigenin. Literature mining and screening of candidate enzymes are essential. For example, UGTs from Marchantia polymorpha have been characterized for their activity on different positions of the flavonoid ring.[8]

    • Enzyme Engineering: If a suitable enzyme cannot be found, consider protein engineering approaches to alter the active site of a promiscuous UGT to favor 7-O glucuronidation.

Quantitative Data and Experimental Protocols

Data Presentation: Comparison of Apigenin Derivative Yields

The following table summarizes yields achieved in different microbial systems for apigenin glycosides and glucuronides. Note that direct comparison is challenging due to different products, hosts, and experimental conditions.

ProductHost OrganismStrategyTiter/YieldReference
Apigenin-7-O-β-glucosideCorynebacterium glutamicumWhole-cell biotransformation of apigenin0.6 mM[6][7]
Apigenin-4'-O-glucuronideEscherichia coliWhole-cell biotransformation of apigenin598 mg/L[8]
Apigenin-7,4'-di-O-glucuronideEscherichia coliWhole-cell biotransformation of apigenin81 mg/L[8]
Apigenin-7-O-β-(6″-O-succinyl)-d-glucosideBacillus licheniformisBiotransformation in a DMSO system94.2% yield from 1.0 g/L apigenin[10]
Experimental Protocols

Protocol 1: General Workflow for Heterologous Production

This protocol outlines the typical steps for engineering a microbial host for the production of this compound.

Experimental_Workflow A 1. Strain Construction (Plasmid assembly with pathway genes) B 2. Host Transformation (e.g., E. coli, C. glutamicum) A->B C 3. Seed Culture Preparation (Inoculate single colony in starter medium) B->C D 4. Fermentation / Biotransformation (Inoculate production medium, induce expression, feed substrate) C->D E 5. Sample Collection & Extraction (Centrifuge cells, extract supernatant/pellet) D->E F 6. Product Analysis (HPLC, LC-MS) E->F

Caption: Standard experimental workflow for biosynthesis.

Protocol 2: Biotransformation using Engineered Corynebacterium glutamicum

This method is adapted from studies on apigenin glucoside production in C. glutamicum.[6]

  • Strain Preparation: Prepare electrocompetent C. glutamicum cells expressing the desired UGT and UDP-GlcA pathway enhancement genes (pgm, galU1).

  • Seed Culture: Inoculate a single colony into 6 mL of BHI medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate for 12 hours at 30°C with shaking (200 rpm).

  • Production Culture: Inoculate 50 mL of BHIS medium with 500 µL of the seed culture. Grow at 30°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add Isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce the expression of the heterologous genes.

  • Substrate Addition: When the OD₆₀₀ reaches ~2.0, add the apigenin substrate (e.g., to a final concentration of 5 mM from a DMSO stock).

  • Biotransformation: Continue incubation at the optimal temperature (e.g., 25-37°C) for 40 hours or more, collecting samples periodically.

  • Extraction and Analysis: Centrifuge the culture, extract the supernatant and/or cell pellet with a suitable solvent like ethanol or ethyl acetate, and analyze the products using HPLC.

Protocol 3: HPLC Analysis of Apigenin Derivatives

This protocol is a general guideline for the analytical separation of apigenin and its glucuronide.[11][12][13]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (or phosphoric acid).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might be:

    • 0-25 min: 20% B

    • 25-30 min: 20% to 50% B

    • 30-35 min: 50% to 100% B

    • Followed by re-equilibration to 20% B. (Note: The gradient must be optimized for the specific compounds being separated).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at wavelengths characteristic of flavonoids, typically around 270 nm and 335 nm.[14]

  • Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in your samples. An internal standard (e.g., baicalin) can be used to improve accuracy.[11]

References

Validation & Comparative

Comparative Bioactivity Analysis: Apigenin vs. Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioactivities of Apigenin and its metabolite, Apigenin 7-O-glucuronide. It is intended for researchers, scientists, and professionals in drug development, offering objective data from experimental studies to delineate the functional differences and potential therapeutic applications of each compound.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a well-studied natural flavone found abundantly in various plants, fruits, and vegetables.[1][2] It is known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] In nature and within the body, apigenin often exists in glycosylated forms or as a product of phase II metabolism.[4][5]

This compound is a major metabolite of apigenin, formed in the liver and intestines. While the aglycone (Apigenin) is often considered the primary bioactive form, its glucuronidated metabolites can also possess distinct and significant biological activities.[6] This comparison guide synthesizes experimental data to contrast the bioactivities of these two related compounds.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various in vitro studies, comparing the efficacy of Apigenin and its glucuronide or glucoside derivatives. Note that while the focus is on this compound, comparative data is more readily available for the structurally similar Apigenin-7-O-glucoside, which is also included for reference and clearly delineated.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ ValueReference
Apigenin HCT116Colon Cancer62 µM[7]
Apigenin-7-O-glucoside HCT116Colon Cancer15 µM[7][8]
Apigenin-7-O-glucoside HeLaCervical Cancer18.28 µM[9]

Note: In this study, Apigenin-7-O-glucoside demonstrated a four-fold stronger cytotoxic effect on HCT116 colon cancer cells compared to its aglycone, Apigenin.[7]

Table 2: Enzyme and Inflammatory Mediator Inhibition

CompoundTargetBiological ActivityIC₅₀ / InhibitionReference
This compound MMP-3Matrix Metalloproteinase12.87 µM[10]
This compound MMP-13Matrix Metalloproteinase0.27 µM[10]
This compound PTP1BProtein Tyrosine Phosphatase7.14 µM[10]
This compound AChEAcetylcholinesterase62.96 µM[10]
This compound Aldose ReductaseAldose Reductase107.1 µM[10]
This compound NO, PGE₂, TNF-α ProductionAnti-inflammatory (in RAW 264.7 cells)Inhibition at 100 µM[10]

Signaling Pathways and Mechanisms of Action

Apigenin and this compound exert their effects by modulating distinct cellular signaling pathways.

This compound: Studies show that this compound primarily inhibits inflammatory responses by targeting the MAPK and AP-1 signaling pathways. In LPS-stimulated macrophages, it suppresses the phosphorylation of p38 MAPK and ERK, which in turn prevents the translocation of the transcription factor c-Jun to the nucleus.[6] This action inhibits AP-1-mediated gene expression, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[6]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_ERK p38 MAPK / ERK TLR4->p38_ERK cJun c-Jun p38_ERK->cJun AP1 AP-1 cJun->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, etc.) AP1->Cytokines AG This compound AG->p38_ERK

Caption: this compound inhibits LPS-induced inflammation via the MAPK/AP-1 pathway.

Apigenin: The aglycone, Apigenin, has a broader range of reported targets. It is known to induce apoptosis and autophagy and inhibit cell proliferation by modulating multiple critical signaling pathways.[1] These include the PI3K/AKT/mTOR, NF-κB, and MAPK/ERK pathways.[1][3] For instance, in cancer cells, Apigenin can suppress the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[3]

References

A Comparative Guide to Analytical Method Validation for Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Apigenin 7-O-glucuronide is crucial for pharmacokinetic studies, quality control of herbal products, and various pharmacological investigations. This guide provides a comparative overview of two common analytical techniques for the validation of this compound: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Validated Methods

The choice of an analytical method for this compound depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance characteristics for HPLC-DAD and LC-MS/MS methods based on published validation data.

ParameterHPLC-DADLC-MS/MS
Linearity Range 8.5 - 23.8 µg/mL1.56 - 4000 nM (in blood) 10 - 5000 nM (in bile)
Limit of Detection (LOD) 0.288 µg/mLNot explicitly reported, but LLOQ is very low.
Lower Limit of Quantification (LLOQ) 0.873 µg/mL1.56 nM (in blood) 10 nM (in bile)
Accuracy 100.5% (average recovery)Recoveries >85%
Precision (%RSD) 0.15% (for recovery) <2% (intraday and interday)Not explicitly reported in terms of %RSD, but the method was successfully applied to a pharmacokinetic study.
Matrix Effect Not explicitly reported for complex matrices.< 20% in bile and blood
Sample Preparation Liquid-Liquid ExtractionSolid Phase Extraction (for bile) Protein Precipitation (for blood)
Common Application Quantification in topical cream formulations.[1][2][3][4]Quantification in biological fluids (bile and blood).[5][6][7]

Experimental Protocols

HPLC-DAD Method for Topical Cream

This method is suitable for the quantification of this compound in semi-solid formulations.

  • Sample Preparation (Liquid-Liquid Extraction):

    • A sample of the cream is dissolved in an organic solvent (e.g., acetonitrile).

    • Liquid-liquid extraction is performed using dichloromethane to separate the analyte from the cream matrix.[2][3]

    • The organic layer containing this compound is collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A mixture of methanol and 0.2% phosphoric acid (1:1, v/v) has been reported for a similar compound, Apigenin-7-O-β-D-glucoside.[8]

    • Detection: UV detection is performed at 335 nm.[3]

    • Internal Standard: Baicalin can be used as an internal standard.[1][2]

LC-MS/MS Method for Biological Fluids

This highly sensitive and specific method is ideal for determining the concentration of this compound in complex biological matrices like blood and bile.[5][6]

  • Sample Preparation:

    • Bile Samples (Solid Phase Extraction - SPE):

      • Bile samples are processed using an appropriate SPE cartridge to remove interfering substances like bile acids.[5][6] This procedure can remove over 90% of bile acids.[5][6]

    • Blood Samples (Protein Precipitation):

      • Proteins in the blood sample are precipitated using a suitable solvent (e.g., acetonitrile).[5][6]

      • The sample is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A high-resolution column, such as a Resteck HPLC column (50 mm × 2.1 mm ID, 1.7 μm), is used for separation.[5][6]

    • Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 2.5mM ammonium acetate, pH 7.4, or 0.1% formic acid) is employed.[5][6]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for this compound, the following diagram illustrates a typical experimental workflow.

Analytical_Method_Validation_Workflow start Start: Method Development sample_prep Sample Preparation (LLE, SPE, or PP) start->sample_prep chromatography Chromatographic Separation (HPLC or UPLC) sample_prep->chromatography detection Detection (DAD or MS/MS) chromatography->detection validation Method Validation detection->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq stability Stability validation->stability end Validated Method validation->end

Caption: A typical workflow for the validation of an analytical method for this compound.

This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound. The optimal choice will depend on the specific research question, sample matrix, and available resources. For detailed protocols, it is recommended to consult the primary literature cited.

References

A Comparative Analysis of Apigenin 7-O-glucuronide and Other Flavonoids in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Apigenin 7-O-glucuronide against other notable flavonoids, supported by experimental data and detailed methodologies. This analysis aims to elucidate the therapeutic potential of this compound in various disease models.

This compound (A7G) is a significant metabolite of the dietary flavonoid apigenin, commonly found in a variety of fruits, vegetables, and herbs. While the biological activities of apigenin are well-documented, its glucuronidated form often exhibits distinct physicochemical and pharmacological properties. This guide presents a comparative study of A7G with its aglycone, apigenin, and other prominent flavonoids such as luteolin, quercetin, and kaempferol, focusing on their anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and other flavonoids in different experimental models.

Table 1: Comparative Anticancer and Cytotoxic Effects

FlavonoidCell LineAssayIC50 ValueReference
Apigenin 7-O-glucoside HCT116 (Colon Cancer)MTT15 µM[1]
ApigeninHCT116 (Colon Cancer)MTT62 µM[1]
ApigeninFaDu (Pharynx Cancer)MTT19.5 µM ± 1.2 µM[2]
KaempferolFaDu (Pharynx Cancer)MTT45.9 µM ± 5.4 µM[2]
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)Not Specified40.17 µg/ml[2]

Table 2: Comparative Anti-inflammatory Activity

FlavonoidModelParameter MeasuredInhibitionConcentrationReference
This compound LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionDose-dependent25-100 µM[3]
This compound LPS-stimulated RAW 264.7 cellsTNF-α ProductionDose-dependent25-100 µM[3]
ApigeninLPS-stimulated RAW 264.7 cellsIL-6, IL-1β, TNF-αSignificant inhibitionNot specified[4]
LuteolinLPS-stimulated RAW 264.7 cellsNO ProductionSignificant inhibitionNot specified
ApigeninCarrageenan-induced paw edema in miceEdemaMarked inhibitionNot specified[5]
LuteolinCarrageenan-induced paw edema in miceEdemaMarked inhibitionNot specified[5]

Table 3: Comparative Antimicrobial Activity

FlavonoidMicroorganismMIC (Minimum Inhibitory Concentration)MFC (Minimum Fungicidal Concentration)Reference
Apigenin 7-O-glucoside Candida spp.0.05 - 0.10 mg/mL0.05 - 0.10 mg/mL[1]
ApigeninCandida spp.0.10 mg/mL0.20 mg/mL[1]
Apigenin 7-O-glucoside Staphylococcus aureus3.12 µg/mLNot Specified[6]
Luteolin 7-O-glucosideStaphylococcus aureus3.12 µg/mLNot Specified[6]

Table 4: Comparative Enzyme Inhibitory Activity

FlavonoidEnzymeIC50 ValueReference
This compound Matrix Metalloproteinase-13 (MMP-13)0.27 µM[3]
This compound Protein Tyrosine Phosphatase 1B (PTP1B)7.14 µM[3]
This compound Acetylcholinesterase (AChE)62.96 µM[3]
Apigenin 7-O-glucoside Tyrosinase> 100 µg/mL[6]
Luteolin 7-O-glucosideAcetylcholinesterase (AChE)65% inhibition[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1×10³ to 1×10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the flavonoids (e.g., this compound, apigenin, kaempferol) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48 hours).

    • After treatment, add 50 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • Note: Some flavonoids, like quercetin and luteolin, have been shown to reduce MTT in the absence of cells, which can interfere with the assay results.[7][8] It is crucial to include flavonoid-only controls to account for any direct reduction of MTT.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of antioxidants.

  • Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • In a 96-well plate, add various concentrations of the flavonoid samples and a positive control (e.g., ascorbic acid, Trolox).

    • Add the DPPH working solution to each well.[9]

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[9]

    • Measure the absorbance at 517 nm using a spectrophotometer.[9]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for determining the total antioxidant capacity of a sample.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Add a small volume of the flavonoid extract to a larger volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.

  • Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color is proportional to the nitrite concentration.

  • Procedure:

    • Culture cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test flavonoids.

    • Collect the cell culture supernatant.

    • In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11]

    • Incubate at room temperature for 5-15 minutes.

    • Measure the absorbance at 540-550 nm.

    • Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

ELISA for TNF-α Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as the pro-inflammatory cytokine TNF-α.

  • Principle: A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample containing TNF-α is added, and the TNF-α binds to the capture antibody. A detection antibody, also specific for TNF-α and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is proportional to the amount of TNF-α in the sample.

  • Procedure:

    • Coat a 96-well plate with a capture antibody against TNF-α and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (from cells treated with LPS and flavonoids) and TNF-α standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody. Incubate.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

    • Calculate the TNF-α concentration in the samples by interpolating from the standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. This compound has been shown to exert its anti-inflammatory effects by modulating the MAPK and NF-κB signaling cascades in macrophages stimulated with LPS.

Inhibition of LPS-Induced Inflammatory Signaling by this compound

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In macrophages, LPS binding to Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory mediators like TNF-α and nitric oxide. This compound has been demonstrated to interfere with this pathway.[12]

LPS_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKs MAPKKs (MEK1/2, MKK3/6) TAK1->MAPKKs IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n translocates MAPKs MAPKs (ERK, p38, JNK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_n AP-1 AP1->AP1_n translocates A7G This compound A7G->MAPKs inhibits phosphorylation A7G->AP1 inhibits activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, iNOS, COX-2) NFκB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes

Caption: Inhibition of MAPK and AP-1 signaling by A7G in LPS-stimulated macrophages.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of flavonoids in a cell-based assay.

Anti_inflammatory_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Flavonoids (e.g., A7G, Apigenin) for 1-2 hours cell_culture->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24 hours treatment->stimulation supernatant_collection Collect Cell Culture Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells for Protein/RNA Analysis stimulation->cell_lysis griess_assay Griess Assay (Nitric Oxide) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (MAPK phosphorylation, NF-κB) cell_lysis->western_blot qpcr qPCR (iNOS, COX-2 mRNA) cell_lysis->qpcr end End griess_assay->end elisa->end western_blot->end qpcr->end

Caption: Workflow for evaluating the anti-inflammatory effects of flavonoids.

Conclusion

The compiled data indicates that this compound possesses a range of biological activities that are, in some instances, comparable or even superior to its aglycone, apigenin, and other flavonoids. Notably, its enhanced water solubility may contribute to improved bioavailability, a critical factor in drug development. The presented experimental protocols and pathway diagrams provide a foundational resource for researchers to further investigate the therapeutic potential of this compound and to conduct robust comparative studies with other flavonoid compounds. Future research should focus on in vivo studies to validate these in vitro findings and to explore the full therapeutic utility of this promising natural compound.

References

A Comparative Analysis of In Vivo and In Vitro Efficacy of Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, has garnered significant interest for its diverse pharmacological activities. However, its poor oral bioavailability presents a major hurdle for its therapeutic application. This has led to the investigation of its metabolites, such as Apigenin 7-O-glucuronide (AG), as potential prodrugs or bioactive agents in their own right. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of this compound, supported by experimental data, detailed protocols, and visual diagrams to elucidate its mechanisms of action and experimental workflows.

Data Presentation

In Vitro Efficacy of this compound

The in vitro studies highlight the direct effects of this compound on various cellular targets and pathways, demonstrating its anti-inflammatory and enzyme-inhibitory potential.

Assay/ModelTarget/MediatorOutcomeConcentration/IC50Reference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibitionDose-dependent[1]
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) ProductionInhibition100 µM[2]
LPS-stimulated RAW 264.7 macrophagesTumor Necrosis Factor-α (TNF-α) ProductionInhibitionDose-dependent[1][3]
LPS-stimulated RAW 264.7 macrophagesiNOS mRNA ExpressionSuppression-[1]
LPS-stimulated RAW 264.7 macrophagesCOX-2 mRNA ExpressionSuppression-[1]
Enzyme Inhibition AssayMatrix Metalloproteinase-3 (MMP-3)InhibitionIC50: 12.87 µM[2][4]
Enzyme Inhibition AssayMatrix Metalloproteinase-8 (MMP-8)InhibitionIC50: 22.39 µM[2][4]
Enzyme Inhibition AssayMatrix Metalloproteinase-9 (MMP-9)InhibitionIC50: 17.52 µM[2][4]
Enzyme Inhibition AssayMatrix Metalloproteinase-13 (MMP-13)InhibitionIC50: 0.27 µM[2][4]
Enzyme Inhibition AssayProtein Tyrosine Phosphatase 1B (PTP1B)InhibitionIC50: 7.14 µM[2]
Enzyme Inhibition AssayAcetylcholinesterase (AChE)InhibitionIC50: 62.96 µM[2]
Enzyme Inhibition AssayAldose ReductaseInhibitionIC50: 107.1 µM[2]
In Vivo Efficacy of this compound

The in vivo studies demonstrate the physiological effects of this compound, particularly its anti-inflammatory and protective activities in animal models.

Animal ModelConditionTreatment ProtocolKey FindingsReference
MiceLPS-induced endotoxin shockOral administrationProtected mice from lethality by inhibiting proinflammatory cytokine production.[1]
MiceLPS-induced septic shock5 or 10 mg/kgImproved survival.[2]
MiceAcetic acid-induced writhing10 or 20 mg/kg, oralDose-dependently suppressed writhing response.[5]
MiceFormalin-induced nociception10 or 20 mg/kg, oralSignificantly reduced paw-licking/biting time in the second phase.[5]
RatsPharmacokinetic studyOral administration of AG vs. ApigeninSystemic exposure (Cmax and AUC) of apigenin was 2.62- and 14.3-fold higher, respectively, after oral AG administration.[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in LPS-stimulated Macrophages

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, ERK) MyD88->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) Inflammatory_Genes->Inflammatory_Mediators AG This compound AG->MAPK inhibits phosphorylation AG->AP1 inhibits translocation

Caption: AG inhibits LPS-induced inflammation by blocking MAPK and AP-1 signaling.

General Workflow for In Vivo Anti-inflammatory Study

G cluster_0 Animal Acclimatization cluster_1 Grouping and Treatment cluster_2 Induction of Inflammation cluster_3 Data Collection and Analysis Acclimatization Acclimatize mice for 1 week Grouping Randomly divide mice into groups (Control, Vehicle, AG) Acclimatization->Grouping Treatment Administer AG or vehicle orally Grouping->Treatment Induction Inject LPS intraperitoneally Treatment->Induction Monitoring Monitor survival and clinical signs Induction->Monitoring Blood_Collection Collect blood samples for cytokine analysis Monitoring->Blood_Collection Data_Analysis Analyze cytokine levels (ELISA) and survival rates Blood_Collection->Data_Analysis

References

A Comparative Analysis of the Biological Activities of Apigenin 7-O-glucuronide and Luteolin 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two prominent flavonoid glycosides: Apigenin 7-O-glucuronide and Luteolin 7-O-glucoside. The information presented herein is collated from experimental data to assist researchers in evaluating their potential therapeutic applications.

Structural and Molecular Overview

Apigenin and Luteolin are structurally similar flavones. The key distinction is an additional hydroxyl (-OH) group at the 3' position on the B-ring of Luteolin, which is absent in Apigenin. This structural variance is known to influence the bioactivity of their glycosidic forms. Luteolin 7-O-glucoside is also known as Cynaroside. The modification of these flavonoids through glycosylation can alter their biological effects.[1]

Below is a diagram illustrating the structural relationship between the parent aglycones, which forms the basis for the differing activities of their glycoside derivatives.

G cluster_apigenin Apigenin Core cluster_luteolin Luteolin Core A Apigenin A_glucuronide This compound A->A_glucuronide Glycosylation L_glucoside Luteolin 7-O-glucoside (Cynaroside) A_glucuronide->L_glucoside Structural Difference: Luteolin has an extra -OH group on B-ring L Luteolin L->L_glucoside Glycosylation

Caption: Structural relationship between Apigenin and Luteolin derivatives.

Comparative Biological Activities

The primary biological activities investigated for these compounds include anti-inflammatory, enzyme inhibitory, and antibacterial effects.

Anti-inflammatory Activity

Both compounds exhibit significant anti-inflammatory properties by modulating key signaling pathways.

This compound exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it dose-dependently suppresses the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[2][3] The underlying mechanism involves the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] Furthermore, in vivo studies have shown that this compound can protect mice from LPS-induced endotoxin shock.[2][3]

Luteolin 7-O-glucoside also demonstrates potent anti-inflammatory actions by regulating multiple signaling cascades, including nuclear factor-kappa B (NF-κB), MAPK, and JAK/STAT pathways.[4][5] It has been shown to repress NF-κB activation and inhibit Akt phosphorylation in a dose-dependent manner.[4] Additionally, Luteolin 7-O-glucoside can increase the levels of the anti-inflammatory cytokine IL-10 and its receptor, contributing to its inflammation-resolving effects.[4]

G cluster_A7G This compound Pathway cluster_L7G Luteolin 7-O-glucoside Pathway LPS_A LPS MAPK_A p38 MAPK / ERK LPS_A->MAPK_A AP1_A AP-1 MAPK_A->AP1_A Cytokines_A NO, PGE2, TNF-α AP1_A->Cytokines_A Transcription A7G Apigenin 7-O-glucuronide A7G->MAPK_A Inhibits A7G->AP1_A Inhibits Translocation Stimuli_L Pro-inflammatory Stimuli (e.g., LPS) NFKB_L NF-κB Stimuli_L->NFKB_L STAT3_L STAT3 Stimuli_L->STAT3_L Cytokines_L Pro-inflammatory Mediators NFKB_L->Cytokines_L Transcription STAT3_L->Cytokines_L Transcription L7G Luteolin 7-O-glucoside L7G->NFKB_L Inhibits Activation L7G->STAT3_L Inhibits Translocation IL10 IL-10 (Anti-inflammatory) L7G->IL10 Increases

Caption: Anti-inflammatory signaling pathways modulated by each compound.

Enzyme Inhibitory Activity

The inhibitory effects of these compounds have been evaluated against several enzymes, with notable differences in potency and specificity. A direct comparative study on Apigenin-7-O-glucoside and Luteolin-7-O-glucoside revealed that the latter has a more pronounced inhibitory effect on acetylcholinesterase (AChE).[1][6]

Enzyme TargetThis compound (IC50)Luteolin 7-O-glucoside (% Inhibition)Reference
Acetylcholinesterase (AChE)62.96 µM65 ± 2%[1][2]
Matrix Metalloproteinase-3 (MMP-3)12.87 µMNot Reported[2]
Matrix Metalloproteinase-8 (MMP-8)22.39 µMNot Reported[2]
Matrix Metalloproteinase-9 (MMP-9)17.52 µMNot Reported[2]
Matrix Metalloproteinase-13 (MMP-13)0.27 µMNot Reported[2]
Protein Tyrosine Phosphatase 1B (PTP1B)7.14 µMNot Reported[2]
Aldose Reductase107.1 µMNot Reported[2]

Note: The data for the two compounds are from different studies and experimental setups, except for the AChE inhibition which was more directly compared (glucoside vs. glucuronide).

A molecular docking study that compared the binding affinities of the glucoside forms of both compounds to enzymes relevant to Alzheimer's disease provided further insights.

Target EnzymeApigenin 7-O-glucoside (Binding Affinity, kcal/mol)Luteolin 7-O-glucoside (Binding Affinity, kcal/mol)Reference
Acetylcholinesterase (AChE)-9.42-9.30[7]
Butyrylcholinesterase (BChE)-9.60-9.90[7]

These theoretical findings suggest that Luteolin 7-O-glucoside has a slightly stronger binding potential to BChE, while Apigenin 7-O-glucoside shows a marginally higher affinity for AChE.[7]

Antibacterial Activity

A study directly comparing the glucoside forms of Apigenin and Luteolin demonstrated that both compounds possess potent antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis.[1]

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the biological activities.

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

This workflow outlines the general procedure for measuring the inhibition of inflammatory mediators in cell culture.

G cluster_workflow Experimental Workflow: Anti-inflammatory Assay A 1. Cell Culture RAW 264.7 macrophages are seeded in 96-well plates and incubated. B 2. Pre-treatment Cells are pre-treated with various concentrations of test compound (e.g., this compound) for 1-2 hours. A->B C 3. Stimulation Lipopolysaccharide (LPS, 1 µg/mL) is added to induce an inflammatory response. B->C D 4. Incubation Cells are incubated for 24 hours. C->D E 5. Supernatant Collection The cell culture supernatant is collected. D->E G 7. Cell Viability MTT assay is performed on remaining cells to check for cytotoxicity. D->G F 6. Analysis - NO levels measured using Griess reagent. - PGE2 & TNF-α levels measured by ELISA. E->F

Caption: General workflow for in vitro anti-inflammatory assays.

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Treatment: Cells are pre-treated with the test compound for a specified period before LPS stimulation.

  • Endpoint Measurement:

    • Nitric Oxide (NO): Measured in the supernatant using the Griess reaction, which detects nitrite, a stable product of NO.

    • Pro-inflammatory Cytokines (TNF-α, PGE2): Quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

  • Control: A vehicle control (e.g., DMSO) is run in parallel.

  • Cytotoxicity: An MTT or similar cell viability assay is performed to ensure that the observed inhibitory effects are not due to cell death.

Acetylcholinesterase (AChE) Inhibition Assay
  • Methodology: The assay is typically performed according to the Ellman's method in a 96-well microplate.

  • Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is a yellow anion that can be detected spectrophotometrically at 412 nm.

  • Procedure:

    • A solution containing AChE enzyme, DTNB, and the test compound (Luteolin 7-O-glucoside or this compound) in a buffer is prepared.

    • The reaction is initiated by adding the substrate, ATCI.

    • The absorbance is measured over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. Galantamine is often used as a positive control.

Summary and Conclusion

Both this compound and Luteolin 7-O-glucoside are bioactive flavonoids with significant therapeutic potential.

  • Anti-inflammatory Activity: Both compounds are potent anti-inflammatory agents, but they act through partially different signaling pathways. This compound primarily targets the AP-1/MAPK pathway, while Luteolin 7-O-glucoside modulates NF-κB and STAT3 signaling, in addition to promoting anti-inflammatory cytokines.

  • Enzyme Inhibition: Luteolin 7-O-glucoside appears to be a more potent inhibitor of acetylcholinesterase than its apigenin counterpart. Conversely, this compound has demonstrated a strong and specific inhibitory profile against various matrix metalloproteinases, particularly MMP-13.

  • Structure-Activity Relationship: The additional hydroxyl group on the B-ring of the luteolin structure likely contributes to the observed differences in activity, particularly in its enhanced acetylcholinesterase inhibition.

The choice between these two compounds would depend on the specific therapeutic target. For applications requiring MMP inhibition, this compound may be superior. For conditions where acetylcholinesterase inhibition or broad-spectrum anti-inflammatory action via NF-κB/STAT3 is desired, Luteolin 7-O-glucoside may be the more effective candidate. Further direct, head-to-head comparative studies are warranted to fully elucidate their relative potencies across a wider range of biological assays.

References

A Comparative Pharmacokinetic Profile of Apigenin and its Glucuronides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the dietary flavonoid apigenin and its major metabolites, apigenin glucuronides. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their therapeutic potential. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to support further research and development.

Executive Summary

Apigenin, a promising natural compound with various biological activities, suffers from low oral bioavailability primarily due to its poor water solubility and extensive first-pass metabolism.[1][2] The primary metabolic route is glucuronidation, leading to the formation of more water-soluble glucuronide conjugates, with apigenin-7-O-glucuronide (A7G) being a major metabolite.[3][4][5] Interestingly, studies have shown that the oral administration of A7G can lead to a significantly higher systemic exposure to the parent apigenin, suggesting a potential prodrug strategy to enhance apigenin's bioavailability.[3][4][5] This guide delves into the quantitative pharmacokinetic parameters and experimental designs that underpin these findings.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of apigenin and its glucuronide metabolite, apigenin-7-O-glucuronide (A7G), from a comparative study in rats. These data highlight the significant differences in systemic exposure when either apigenin or its glucuronide is administered orally.

Table 1: Pharmacokinetic Parameters of Apigenin in Rats After Oral Administration of Apigenin or Apigenin-7-O-Glucuronide (A7G)

ParameterOral Administration of Apigenin (50 mg/kg)Oral Administration of A7G (50 mg/kg)
Cmax (ng/mL) 18.2 ± 5.647.7 ± 12.3
Tmax (h) 0.250.5
AUC (ng·h/mL) 35.4 ± 10.8506.1 ± 132.5
Oral Bioavailability (F) 0.708%Not Applicable

Data sourced from a study by Teng et al. (2012) investigating the pharmacokinetics of apigenin and A7G in rats.[3][4][5]

Table 2: Pharmacokinetic Parameters of Apigenin-7-O-Glucuronide (A7G) in Rats After Oral and Intravenous Administration of A7G

ParameterOral Administration of A7G (50 mg/kg)Intravenous Administration of A7G (10 mg/kg)
Cmax (ng/mL) 3286.4 ± 854.715432.1 ± 3128.9
Tmax (h) 0.50.083
AUC (ng·h/mL) 8974.3 ± 2145.66342.8 ± 1543.2

Data sourced from a study by Teng et al. (2012).[3][4][5]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies cited above. These protocols are essential for the replication and extension of these findings.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (240 ± 20 g) were used for the study.[6] The animals were acclimatized for a week under standard laboratory conditions (25°C, 65% relative humidity, 12-hour light/dark cycle) with free access to food and water.[7]

  • Dosing:

    • Oral Administration: Apigenin or apigenin-7-O-glucuronide (A7G) was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered orally to rats at a dose of 50 mg/kg.[7]

    • Intravenous Administration: For bioavailability assessment, A7G was dissolved in a vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered intravenously via the tail vein at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the retro-orbital plexus into heparinized tubes at various time points pre- and post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[8] Plasma was separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.[8]

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Analytical Methodology: UPLC-MS/MS
  • Sample Preparation: Plasma samples were typically prepared by protein precipitation.[3] An internal standard (IS) was added to the plasma sample, followed by the addition of a precipitating agent like acetonitrile.[3] After vortexing and centrifugation, the supernatant was collected, evaporated to dryness, and the residue was reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm), was commonly used for separation.

    • Mobile Phase: A gradient elution was typically employed with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[9]

    • Flow Rate: A typical flow rate was around 0.3-0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode was used, depending on the analyte.

    • Detection: A triple quadrupole mass spectrometer was operated in the multiple reaction monitoring (MRM) mode for sensitive and selective quantification of apigenin and its glucuronides.[9] Specific precursor-to-product ion transitions were monitored for each analyte and the internal standard.

Visualizations

Metabolic Pathway of Apigenin

The following diagram illustrates the primary metabolic fate of apigenin in the body, highlighting the process of glucuronidation.

substance substance process process enzyme enzyme location location Apigenin Apigenin Glucuronidation Glucuronidation Apigenin->Glucuronidation Apigenin_Glucuronide Apigenin Glucuronides (e.g., A7G) Glucuronidation->Apigenin_Glucuronide Excretion Biliary/Renal Excretion Apigenin_Glucuronide->Excretion UGTs UDP-Glucuronosyl- transferases (UGTs) UGTs->Glucuronidation Intestine_Liver Intestine & Liver Intestine_Liver->UGTs

Caption: Metabolic conversion of apigenin to its glucuronide conjugates.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study of apigenin and its glucuronides.

step step sub_step sub_step analysis analysis start Start: Animal Acclimatization dosing Dosing (Oral or IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing extraction Sample Preparation (Protein Precipitation) processing->extraction analysis_step UPLC-MS/MS Analysis extraction->analysis_step pk_analysis Pharmacokinetic Parameter Calculation analysis_step->pk_analysis end End: Data Interpretation pk_analysis->end

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

The comparative pharmacokinetic data strongly suggest that while apigenin itself has poor oral bioavailability, its glucuronide metabolite, A7G, is more readily absorbed and may serve as a prodrug, leading to higher systemic levels of the active apigenin. This highlights a promising avenue for enhancing the therapeutic efficacy of apigenin through the administration of its glucuronide conjugates. The detailed experimental protocols and analytical methods provided in this guide offer a foundation for researchers to further investigate and build upon these findings. Future studies should continue to explore the metabolic pathways and potential transporters involved in the absorption and disposition of apigenin and its glucuronides to fully elucidate their pharmacokinetic behavior and optimize their therapeutic application.

References

A Comparative Guide to the Anti-Cancer Effects of Apigenin 7-O-glucuronide and Its Analogs in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-cancer effects of Apigenin 7-O-glucuronide and its related compounds, Apigenin and Apigenin-7-O-glucoside. Due to the limited availability of direct experimental data on this compound, this document synthesizes findings on its closely related derivatives to offer a comprehensive overview for researchers. The information is presented to facilitate comparison and guide future research in the therapeutic potential of these flavonoids.

Data Summary of Anti-Cancer Effects

The following tables summarize the cytotoxic and anti-proliferative effects of this compound and its analogs on various cancer cell lines.

Table 1: Cytotoxicity of Apigenin Derivatives in Cancer Cell Lines (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
Apigenin 7-O-glucoside HCT116Colon Carcinoma1548[1]
HeLaCervical Cancer47.2648[2]
HeLaCervical Cancer18.2872[3]
Apigenin HCT116Colon Carcinoma6248[1]
MDA-MB-453Breast Cancer59.4424[4]
MDA-MB-453Breast Cancer35.1572[4]
HL60Leukemia3024[5]
HeLaCervical Cancer12.0872[3]
Apigenin-7-O-glucuronide methyl ester MCF-7Breast CancerDose-dependent cytotoxicity observedNot specified[6]

Table 2: Observed Anti-Cancer Effects of Apigenin and its Glycosides

CompoundCell LineEffects ObservedCitation
Apigenin 7-O-glucoside HCT116Induction of necrosis and minor apoptosis.[1][1]
HeLaInhibition of proliferation, induction of apoptosis, G0/G1 phase cell cycle arrest, reduced mitochondrial membrane potential, increased intracellular ROS.[2][2]
Apigenin MultipleInduction of apoptosis, cell cycle arrest (G2/M or G0/G1 phase).[7][8][9][7][8][9]
HCT116Chromosomal condensation and apoptotic bodies formation.[1][1]
MDA-MB-453Induction of apoptosis via intrinsic and extrinsic pathways, release of cytochrome c, activation of caspases-3, -6, -7, -8, and -9.[4][4]
HL60G2/M phase cell cycle arrest, caspase-dependent apoptosis.[5][5]
TF1G0/G1 phase cell cycle arrest, induction of autophagy.[5][5]
HeLa, C33AInhibition of cell viability, G2/M phase cell cycle arrest, inhibition of cell migration.[10][10]

Signaling Pathways and Molecular Mechanisms

Apigenin and its glycosides exert their anti-cancer effects by modulating various signaling pathways. While specific pathways for this compound are not extensively documented, studies on Apigenin-7-O-glucoside and Apigenin provide valuable insights.

In HeLa cervical cancer cells, Apigenin 7-O-glucoside has been shown to promote apoptosis through the PTEN/PI3K/AKT pathway .[2] This compound upregulates the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/AKT signaling cascade. This leads to the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases 9 and 3, culminating in apoptosis.[2]

The aglycone, apigenin, has been more extensively studied and is known to modulate multiple signaling pathways involved in cancer progression, including PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB.[7][11][12]

Below are diagrams illustrating a key signaling pathway affected by Apigenin-7-O-glucoside and a general experimental workflow for assessing its anti-cancer effects.

PTEN_PI3K_AKT_pathway Apigenin_7_O_glucoside Apigenin 7-O-glucoside PTEN PTEN Apigenin_7_O_glucoside->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2_family Bcl-2 family regulation AKT->Bcl2_family Regulates Cytochrome_c Cytochrome c release Bcl2_family->Cytochrome_c Caspase_9_3 Caspase 9/3 activation Cytochrome_c->Caspase_9_3 Apoptosis Apoptosis Caspase_9_3->Apoptosis

Caption: PTEN/PI3K/AKT signaling pathway modulated by Apigenin 7-O-glucoside.

experimental_workflow cluster_0 In Vitro Assessment cell_culture Cancer Cell Line Culture (e.g., HCT116, HeLa) treatment Treatment with This compound cell_culture->treatment cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis ic50 Determine IC50 cell_viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_analysis->cell_cycle_dist protein_levels Analyze Protein Levels (e.g., p-AKT, Caspases) protein_analysis->protein_levels

Caption: General experimental workflow for validating anti-cancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (or other test compounds)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.[13][14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[15]

References

A Comparative Analysis of Apigenin 7-O-glucuronide from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Apigenin 7-O-glucuronide from Various Botanical Sources, Supported by Experimental Data.

This compound, a significant flavonoid, has garnered considerable attention within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This guide provides a comparative analysis of this compound isolated from various plant sources, focusing on quantitative data, experimental methodologies, and a review of its biological activities.

Quantitative Analysis: A Comparative Overview

The concentration and purity of this compound can vary significantly depending on the plant source and the extraction and purification methods employed. While comprehensive comparative studies providing exact yields and purities from a wide range of plants are limited, available data from specific studies on Agrimonia pilosa, Juglans sigillata, and Urera aurantiaca offer valuable insights.

Plant SourcePart UsedReported Yield/ConcentrationPurityAnalytical MethodReference
Agrimonia pilosaAerial parts~0.0013% in a 0.1% aqueous ethanol extract creamNot explicitly stated, but quantified in a complex matrixHPLC-DAD[1][2][1][2]
Juglans sigillataFruit husksNot quantitatively reported in the available studyIsolated as an active flavonoid derivativeNot specified for quantification[3][4]
Urera aurantiacaAerial partsIdentified as the major compound in a methanol extractIsolated for activity studiesHPLC, Spectroscopic methods[5][6][7]
Salvia officinalisLeavesIdentified in a methanolic extractNot quantitatively reportedNot specified for quantification

Note: The yields are highly dependent on the extraction and purification protocols and may not be directly comparable across different studies. The data for Juglans sigillata and Salvia officinalis do not provide specific quantities, indicating the presence and isolation of the compound.

Experimental Protocols: Methodologies for Isolation and Quantification

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key methodologies for the extraction, purification, and quantification of this compound from different plant sources.

Extraction and Purification
  • From Urera aurantiaca (Methanol Extraction):

    • Extraction: The aerial parts of Urera aurantiaca are extracted with methanol by maceration.[5][6][7]

    • Phytochemical Analysis: The resulting extract undergoes phytochemical analysis to identify its major components.[5][6][7]

    • Isolation: this compound, as the major compound, is then isolated using spectroscopic and HPLC methods for further study.[5][6][7]

  • From Juglans sigillata (Residue Extraction):

    • Source: The agricultural residue of Juglans sigillata fruit husks serves as the raw material.[3][4]

    • Isolation: this compound is isolated as an active flavonoid derivative from this residue. The specific extraction and purification details are not provided in the referenced study.[3][4]

Quantification using High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD method has been established for the quantification of this compound in a topical cream containing an aqueous ethanol extract of Agrimonia pilosa.[1][2]

  • Chromatographic Conditions:

    • Column: YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm).[2]

    • Mobile Phase: A gradient of (A) distilled water with 0.1% phosphoric acid and (B) acetonitrile.[2]

    • Gradient Program:

      • 0-30 min: 90% to 75% B.[2]

      • 30-40 min: 75% to 90% B.[2]

      • 40-50 min: Isocratic at 90% B.[2]

    • Flow Rate: 1 mL/min.[2]

    • Detection Wavelength: 335 nm.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 30 °C.[2]

  • Sample Pretreatment (for cream formulation):

    • Liquid-liquid extraction using dichloromethane is employed to separate the analyte from the cream matrix.[1][2]

  • Validation:

    • The method was validated for linearity, with a coefficient of determination (R2) greater than 0.995.[2]

    • The Limit of Detection (LOD) was 0.288 μg/mL, and the Limit of Quantification (LOQ) was 0.873 μg/mL.[2]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_extraction Extraction & Isolation cluster_quantification Quantification plant_material Plant Material (e.g., Urera aurantiaca) extraction Methanol Maceration plant_material->extraction phytochemical_analysis Phytochemical Analysis extraction->phytochemical_analysis isolation Isolation of A7G (HPLC, Spectroscopy) phytochemical_analysis->isolation sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) isolation->sample_prep Isolated Compound hplc_analysis HPLC-DAD Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis signaling_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_ap1 AP-1 Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK NFkB NF-κB TLR4->NFkB cJun c-Jun p38->cJun ERK->cJun AP1 AP-1 cJun->AP1 ProInflammatory Pro-inflammatory Cytokines (TNF-α, PGE2, NO) AP1->ProInflammatory NFkB->ProInflammatory A7G This compound A7G->p38 Inhibits Phosphorylation A7G->ERK Inhibits Phosphorylation A7G->NFkB Inhibits

References

Apigenin 7-O-glucuronide: A Comparative Guide to its Inhibitory Effects on Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Apigenin 7-O-glucuronide on various Matrix Metalloproteinases (MMPs). The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development endeavors.

Quantitative Analysis of MMP Inhibition

This compound has demonstrated varied inhibitory potential across different MMPs. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below, offering a clear comparison of its efficacy against MMP-3, MMP-8, MMP-9, and MMP-13.

Matrix Metalloproteinase (MMP)IC50 (µM)Reference
MMP-3 (Stromelysin-1)12.87[1][2][3]
MMP-8 (Collagenase-2)22.39[1][2][3]
MMP-9 (Gelatinase-B)17.52[1][2][3]
MMP-13 (Collagenase-3)0.27[1][2][3]

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

The determination of the inhibitory effects of this compound on MMPs was conducted using a fluorimetric assay. This method is a common and reliable technique for assessing MMP activity and inhibition.

Fluorimetric Assay for MMP Inhibition

This protocol outlines the general steps involved in determining the IC50 values of a compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-3, MMP-8, MMP-9, MMP-13)

  • Fluorogenic MMP substrate

  • This compound (test compound)

  • Assay buffer (e.g., TCN buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate (black, for fluorescence readings)

  • Fluorimetric microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute the recombinant MMP enzyme in the assay buffer to the desired stock concentration.

    • Dissolve the fluorogenic substrate in assay buffer to the appropriate stock concentration.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the diluted this compound solutions to the respective wells. Include a positive control (a known MMP inhibitor) and a negative control (vehicle, e.g., DMSO in assay buffer).

    • Add the diluted MMP enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorimetric plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint. The cleavage of the substrate by the MMP results in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_enzyme Prepare MMP Enzyme Solution add_enzyme Add MMP Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Initiate with Substrate prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Controls prep_inhibitor->add_inhibitor add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Experimental workflow for MMP inhibition assay.

Mechanism of Inhibition and Signaling Pathways

The inhibitory action of flavonoids like this compound on MMPs can occur through direct interaction with the enzyme or by modulating the signaling pathways that regulate MMP expression.

Direct Inhibition: Molecular docking studies suggest that the glycoside moiety of flavonoid derivatives plays a crucial role in their interaction with the active site of MMPs.[1] This sugar group may enhance the anchoring of the molecule within the catalytic domain, thereby blocking substrate access and inhibiting enzymatic activity.

Modulation of Signaling Pathways: Apigenin and its glycosides have been shown to influence key signaling pathways involved in inflammation and cancer, which are often associated with upregulated MMP expression. The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades are critical regulators of MMP gene expression. Studies have indicated that apigenin derivatives can suppress the phosphorylation of key MAPK proteins, leading to a downstream reduction in AP-1 activation and consequently, decreased transcription of MMP genes.

G cluster_pathway Signaling Pathway Apigenin This compound MAPK MAPK Pathway Apigenin->MAPK Inhibits Inhibition Inhibition Apigenin->Inhibition AP1 AP-1 MAPK->AP1 Activates MMP_exp MMP Gene Expression AP1->MMP_exp Promotes MMP MMP Protein MMP_exp->MMP ECM ECM Degradation MMP->ECM Causes Inhibition->MMP Directly Inhibits

This compound's dual inhibitory mechanism.

Comparative Inhibitory Effects

The experimental data reveals a significant difference in the inhibitory potency of this compound against the tested MMPs.

G cluster_comparison Comparative Inhibition (IC50) MMP13 MMP-13 (0.27 µM) MMP3 MMP-3 (12.87 µM) MMP13->MMP3 > Potent > MMP9 MMP-9 (17.52 µM) MMP3->MMP9 MMP8 MMP-8 (22.39 µM) MMP9->MMP8

References

Safety Operating Guide

Proper Disposal of Apigenin 7-O-glucuronide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Apigenin 7-O-glucuronide, a flavonoid compound utilized in various research applications. Adherence to these guidelines is paramount for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed (Acute Toxicity - Oral 4)[1][2].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood[1].

  • Avoid the formation of dust and aerosols[1][3].

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[1][2].

  • Wash hands thoroughly after handling the compound[1][2].

Quantitative Data Summary

For quick reference, the following table summarizes key physical and toxicological data for this compound.

PropertyValue
Molecular Weight 446.36 g/mol
Melting Point >300 °C
Boiling Point 841.8±65.0 °C at 760 mmHg
Flash Point 299.0±27.8 °C
GHS Hazard Statement H302: Harmful if swallowed[1][2]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with all applicable regulations.

1. Waste Identification and Segregation:

  • Characterize the waste stream. Is it pure this compound, a solution, or mixed with other chemical waste?

  • Segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.

2. Containment:

  • Place solid waste in a clearly labeled, sealed container that is compatible with the chemical.

  • For solutions, use a labeled, leak-proof container. If dissolved in a solvent, the disposal procedure must also account for the hazards of the solvent.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the approximate quantity of the waste.

  • Note any other components in the waste mixture.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Recommended storage for the pure compound is often at -20°C[1][3]. However, for waste, follow your institution's guidelines for hazardous waste storage.

5. Regulatory Compliance and Final Disposal:

  • The primary directive for the disposal of this compound is to adhere to local, regional, and national environmental regulations[1][2][4].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • The EHS department will work with a licensed hazardous waste disposal contractor to ensure the material is transported, treated, and disposed of in an environmentally sound manner.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

1. Evacuation and Ventilation:

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated.

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as outlined in the safety and handling section before attempting to clean the spill.

3. Containment and Cleanup:

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth[3][4].

  • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

4. Decontamination:

  • Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water[3][4].

  • Collect all cleaning materials as hazardous waste.

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_compliance Compliance & Final Disposal cluster_spill Spill Response start Start: Have Apigenin 7-O-glucuronide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill identify Identify & Segregate Waste ppe->identify contain Place in Labeled, Sealed Container identify->contain store Store in Designated Hazardous Waste Area contain->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal via Licensed Contractor contact_ehs->disposal contain_spill Contain & Clean Spill with Absorbent spill->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate report_spill Report to Supervisor & EHS decontaminate->report_spill report_spill->store

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Apigenin 7-O-glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Apigenin 7-O-glucuronide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Summary

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it is harmful if swallowed.[1][2] Therefore, a cautious approach is recommended, and the use of appropriate PPE is essential to minimize exposure.[3]

PPE CategoryItemSpecifications & Recommendations
Eye Protection Safety GlassesMust be worn with side shields to protect against splashes.
Hand Protection Disposable GlovesNitrile rubber gloves are recommended. Select gloves that are impermeable and resistant to the chemical. Always inspect gloves prior to use and change them frequently, especially if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and prevent skin exposure.
Respiratory Protection Not generally requiredNot necessary if handling small quantities in a well-ventilated area.[1][4] If creating aerosols or dust, work in a fume hood.

Operational Plan: Safe Handling Protocol

Adherence to a standardized handling protocol is critical for minimizing risk and ensuring the integrity of the compound.

Step 1: Preparation and Area Setup
  • Designate a Workspace: All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[2]

  • Assemble Materials: Before beginning, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within immediate reach to avoid unnecessary movement.

  • Don PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves.

Step 2: Handling the Compound
  • Weighing: If working with the solid form, carefully weigh the desired amount on a tared weigh boat. Use a spatula to handle the powder and avoid generating dust.

  • Solubilizing: If preparing a solution, add the solvent to the solid slowly. Cap the container securely before mixing or vortexing. For stock solutions, it is recommended to prepare and use them on the same day.[5] If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks.[5]

  • General Use: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in the designated handling area.[1]

Step 3: Post-Handling and Cleanup
  • Decontaminate: Clean all surfaces and equipment that came into contact with the compound. A 70% ethanol solution is generally effective for decontamination.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves, followed by the lab coat, and finally, the safety glasses.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Step 1: Segregation of Waste
  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, pipette tips, and contaminated gloves, should be placed in a designated, sealed container for chemical waste.

  • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[4]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Step 2: Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.

Step 3: Final Disposal
  • Arrangement for Pickup: Dispose of all waste, including the compound and its container, in accordance with local, regional, and national regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

Workflow for Safe Handling and Disposal

G cluster_disposal Disposal Protocol start Start: Prepare for Handling prep_area 1. Set Up Ventilated Workspace start->prep_area end_node End: Complete and Secure Lab don_ppe 2. Don PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe handle_compound 3. Weigh and Prepare Compound don_ppe->handle_compound segregate_waste 4a. Segregate Waste (Solid, Liquid, Sharps) handle_compound->segregate_waste label_waste 4b. Label Waste Containers segregate_waste->label_waste store_waste 4c. Store Waste Securely label_waste->store_waste cleanup 5. Clean Workspace and Equipment store_waste->cleanup doff_ppe 6. Doff PPE Correctly cleanup->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->end_node

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.